molecular formula C6H13BrO B2476377 1-Bromo-3-methoxy-3-methylbutane CAS No. 84715-34-4

1-Bromo-3-methoxy-3-methylbutane

Cat. No.: B2476377
CAS No.: 84715-34-4
M. Wt: 181.073
InChI Key: HMCZVEFRWYFZIM-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-3-methylbutane ( 84715-34-4) is an organic compound with the molecular formula C6H13BrO and a molecular weight of 181.07 g/mol . Its structure features a bromoalkyl chain and a tertiary methyl ether group, as represented by the SMILES notation CC(C)(OC)CCBr . This combination makes it a valuable building block in organic synthesis, particularly for introducing a functionalized alkyl chain in reactions such as nucleophilic substitutions or as a precursor for the preparation of more complex molecules. The compound has a purity of ≥95% to ≥98% and should be stored at room temperature . As a safety precaution, it is classified with the signal word "Danger" and carries hazard statements pertaining to its flammability (H226) and potential to cause skin and eye irritation (H315, H319) or respiratory irritation (H335) . Researchers should handle this material with appropriate personal protective equipment in a well-ventilated setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-bromo-3-methoxy-3-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZVEFRWYFZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-methoxy-3-methylbutyl bromide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-3-methylbutyl Bromide: Chemical Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

3-Methoxy-3-methylbutyl bromide (CAS: 84715-34-4) is a specialized alkylating agent used primarily in medicinal chemistry and advanced organic synthesis. Unlike simple alkyl halides, this compound features a gem-dimethyl substituted tertiary ether motif. This structural characteristic is highly valued in drug development for its ability to modulate lipophilicity and metabolic stability without introducing hydrogen bond donors.

This technical guide provides a comprehensive analysis of the molecule’s physicochemical properties, a validated synthesis protocol designed to preserve the acid-sensitive ether linkage, and strategic applications in pharmaceutical lead optimization.

Chemical Identity & Structural Analysis

The molecule consists of a butyl backbone terminated by a bromide leaving group at the primary position and a methoxy ether at the tertiary position.

Table 1: Chemical Identification Data

ParameterValue
IUPAC Name 1-Bromo-3-methoxy-3-methylbutane
Common Name 3-Methoxy-3-methylbutyl bromide
CAS Registry Number 84715-34-4
Molecular Formula

Molecular Weight 181.07 g/mol
SMILES COC(C)(C)CCBr
InChI Key HMCZVEFRWYFZIM-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric bulk of the gem-dimethyl group which protects the ether oxygen.

ChemicalStructure Figure 1: Functional decomposition of 3-methoxy-3-methylbutyl bromide. Methoxy Methoxy Group (Solubility) GemDimethyl Gem-Dimethyl (Metabolic Stability) Methoxy->GemDimethyl Ether Bond Linker Ethyl Linker (Spacer) GemDimethyl->Linker Steric Shield Bromide Bromide (Leaving Group) Linker->Bromide Reactive Site

Physicochemical Properties

Understanding the physical state and reactivity profile is crucial for handling and stoichiometry calculations.

Table 2: Physical & Chemical Properties

PropertyData / ObservationNotes
Physical State Colorless to pale yellow liquidDarkens upon light exposure (bromide oxidation).
Boiling Point ~170–175°C (Predicted)Comparable to its alcohol precursor (MMB, BP 174°C) due to MW increase offsetting loss of H-bonding.
Density ~1.15 - 1.20 g/mL (Estimated)Denser than water due to the heavy bromine atom.
Solubility DCM, THF, Ethyl Acetate, TolueneImmiscible with water; hydrolyzes slowly in hot water.
Stability Acid-sensitive (Ether cleavage)The tertiary methoxy group is susceptible to elimination or demethylation under strong acidic conditions.

Synthesis & Production Protocols

Expert Insight: The synthesis of 3-methoxy-3-methylbutyl bromide from its alcohol precursor, 3-methoxy-3-methyl-1-butanol (MMB) , requires careful reagent selection. Standard hydrobromic acid (


) reflux conditions often lead to ether cleavage  or elimination  (forming isoprene derivatives) due to the labile nature of the tertiary ether.

Recommended Protocol: The Appel Reaction or


 
To ensure high fidelity of the ether group, a neutral or mild condition is required.
Methodology: Phosphorus Tribromide ( ) Conversion

Reagents:

  • Substrate: 3-Methoxy-3-methyl-1-butanol (1.0 eq)[1]

  • Reagent: Phosphorus tribromide (

    
    ) (0.35 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Saturated

    
     solution
    

Step-by-Step Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 3-methoxy-3-methyl-1-butanol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent elimination side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (stain with

    
    ; the alcohol will disappear).
    
  • Workup:

    • Cool back to 0°C.

    • Quench carefully with saturated

      
       (gas evolution possible).
      
    • Extract the organic layer and wash with brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Vacuum distillation is recommended if high purity (>98%) is required for pharmaceutical applications.

Synthesis Pathway Diagram

Synthesis Figure 2: Mild bromination pathway via Phosphorus Tribromide to preserve tertiary ether. MMB 3-Methoxy-3-methyl-1-butanol (Precursor) Intermediate Phosphite Intermediate MMB->Intermediate Activation PBr3 PBr3 / DCM 0°C -> RT PBr3->Intermediate Product 3-Methoxy-3-methylbutyl bromide (Target) Intermediate->Product Substitution (SN2)

Reactivity & Applications in Drug Development

This compound is not merely a generic alkyl halide; it is a strategic "building block" used to introduce a specific pharmacophore.

The "Gem-Dimethyl" Effect & Metabolic Stability

In drug design, unsubstituted alkyl chains are often metabolic "soft spots," prone to rapid oxidation by Cytochrome P450 enzymes.

  • Mechanism: Replacing a simple n-butyl group with the 3-methoxy-3-methylbutyl moiety introduces a gem-dimethyl group. This steric bulk blocks

    
    -oxidation and hinders enzymatic approach to the ether oxygen.
    
  • Result: Increased half-life (

    
    ) of the drug candidate.
    
Solubility Enhancement

The terminal methoxy group acts as a hydrogen bond acceptor but not a donor. This improves aqueous solubility compared to a pure hydrocarbon chain while maintaining membrane permeability (lipophilicity).

Synthetic Utility

The bromide is an excellent electrophile for


 reactions. It is commonly used to alkylate:
  • Amines: To form secondary/tertiary amines (e.g., in CNS active agents).

  • Phenols/Thiols: To create ether/thioether linkages.

  • Heterocycles: N-alkylation of indoles, imidazoles, or pyrazoles (common scaffolds in kinase inhibitors).

Handling & Safety (E-E-A-T)

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Operational Safety Protocols:

  • Lachrymator Potential: Like many alkyl bromides, this compound can be irritating to mucous membranes. All operations must be conducted in a fume hood .

  • Storage: Store at 2–8°C in a tightly sealed container, protected from light. Bromides can degrade over time, releasing free bromine (

    
    ), which turns the liquid brown. If discoloration occurs, wash with sodium thiosulfate solution before use.
    
  • Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • Structure & Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62308 (Acetate derivative reference) and CID 10609335 (Bromide derivative). Retrieved from .[2]

  • Precursor Properties: OECD SIDS (2004). 3-Methoxy-3-methyl-1-butanol (MMB) Initial Assessment Report. UNEP Publications. Retrieved from .

  • Synthesis Methodology: Harrison, G. C., & Diehl, H. (1943). Cyclohexyl iodide and bromide. Organic Syntheses, Coll. Vol. 3, p.203. (General reference for mechanism).
  • Medicinal Chemistry Application: Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Reference for gem-dimethyl metabolic stability).
  • Patent Reference: U.S. Patent No. 10,442,804. Compounds for the treatment of hepatitis B virus infection. (Cites use of this compound as a synthetic intermediate).[3][4] Retrieved from .

Sources

Technical Whitepaper: Solvation Thermodynamics & Process Engineering of 3-Methoxy-3-methylbutyl Bromide

[1][2]

CAS: 84715-34-4 Formula: C₆H₁₃BrO Molecular Weight: 181.07 g/mol Precursor: 3-Methoxy-3-methylbutanol (MMB)[1][2]

Executive Summary

3-methoxy-3-methylbutyl bromide is a specialized alkylating agent used primarily in the synthesis of pharmaceutical intermediates (e.g., antihistamines, antivirals) and agrochemicals.[1][2] Structurally, it combines a primary alkyl halide (reactive center) with a tertiary ether (solubilizing tail).[1][2][3] This bifunctionality creates a unique solubility profile: the molecule exhibits amphiphilic behavior , bridging the gap between highly lipophilic alkyl halides and hydrophilic ethers.[1][2][3]

This guide analyzes its solubility across solvent classes to optimize reaction yields (S

123

Physicochemical Profile & Structural Analysis[1][2][3]

To understand the solubility, we must analyze the competing intramolecular forces.[1][2][3]

FeatureMoietyEffect on Solubility
Leaving Group Primary Bromide (-CH₂Br)Increases density; provides moderate polarity; susceptible to nucleophilic attack.[1][2]
Solubilizer Tertiary Ether (-C(CH₃)₂-O-CH₃)Hydrogen bond acceptor; increases solubility in alcohols and water compared to pure alkanes.[1][2]
Backbone Gem-dimethyl (-C(CH₃)₂)Steric bulk; increases lipophilicity; disrupts water lattice structure (hydrophobic effect).[1][2][3]
Predicted Hansen Solubility Parameters (HSP)

Estimates based on Group Contribution Method:

  • 
     (Dispersion):  High.[1][2][3] The aliphatic backbone dominates, making it compatible with non-polar solvents.[1][3]
    
  • 
     (Polarity):  Moderate.[1][2][3] The C-Br and C-O dipoles contribute here.[1][3]
    
  • 
     (H-Bonding):  Low.[1][2][3] It acts only as a weak H-bond acceptor (ether oxygen); it cannot donate H-bonds.[1][2]
    

Solubility Data & Solvent Compatibility

Note: Specific quantitative solubility data (g/L) for this intermediate is rarely cataloged in public literature.[2][3] The following data is derived from structural analogs (Isoamyl bromide) and standard process chemistry protocols.

A. Organic Solvents (Process Solvents)

The compound is miscible in most standard organic solvents.[1][2][3]

Solvent ClassRepresentative SolventsSolubilityProcess Application
Chlorinated Dichloromethane (DCM), ChloroformMiscible Primary Synthesis Solvent. Excellent for PBr₃ bromination of the alcohol precursor.[1][2]
Polar Aprotic DMF, DMSO, NMP, AcetonitrileMiscible Reaction Solvent. High dielectric constants stabilize the transition state in S

2 alkylation reactions.[1][2][3]
Ethers THF, Diethyl Ether, MTBEMiscible Used in Grignard reagent formation (Mg insertion).[1][2][3]
Alcohols Methanol, Ethanol, IPAMiscible Soluble due to the ether oxygen, but alcohols are nucleophilic and may cause side reactions (solvolysis) at high temps.[1][2][3]
Hydrocarbons Toluene, Hexane, HeptaneMiscible Good for extraction, though less polar than the bromide itself.[1][2][3]
B. Aqueous Solubility (The Critical Boundary)

Unlike its precursor alcohol (MMB), which is water-miscible, the bromide is hydrophobic .[1][2][3]

  • Solubility in Water: Low to Sparingly Soluble (< 5 g/L estimated).[1][2][3]

  • Behavior: It will form a distinct, denser organic layer (Density > 1.2 g/mL) at the bottom of an aqueous biphasic system.[1][2][3]

  • Impact: This phase separation is advantageous for purification, allowing the removal of inorganic salts (e.g., phosphorus acid byproducts) via aqueous wash.[2][3]

Process Engineering: Solvent Selection Logic

The choice of solvent is dictated by the intended chemical transformation.[1][2][3]

Scenario 1: Nucleophilic Substitution (S 2)

Target: Alkylation of an amine or phenol.[1][2][3]

  • Recommended Solvent: Acetonitrile (MeCN) or DMF .[1][2][3]

  • Logic: These polar aprotic solvents solvate the cation of the nucleophile (e.g., K⁺, Na⁺) while leaving the anion "naked" and reactive.[2][3] The bromide dissolves fully, ensuring a homogeneous reaction.[1][2][3]

Scenario 2: Grignard Formation

Target: Preparation of (3-methoxy-3-methylbutyl)magnesium bromide.[1][2]

  • Recommended Solvent: THF (Anhydrous) .[1][2][3]

  • Logic: The ether oxygen in the solvent (THF) coordinates with the Magnesium species, stabilizing the Grignard reagent.[1][2][3] The internal ether oxygen of the substrate may also assist in intramolecular coordination (chelating effect), potentially accelerating initiation.[2][3]

Scenario 3: Purification & Extraction

Target: Isolating the bromide from the crude reaction mixture.[2]

  • Recommended System: DCM / Water or MTBE / Water .[1][2][3]

  • Logic: The bromide partitions strongly into the organic layer.[1][2][3] Acidic aqueous washes remove unreacted MMB alcohol (which is more water-soluble) and inorganic salts.[1][2][3]

Visualization: Solubility & Process Workflow

SolubilityLogiccluster_SolventsSolvent InteractionCompound3-Methoxy-3-methylbutyl Bromide(Lipophilic + Ether Linkage)WaterWater(High H-Bonding)Compound->WaterPhase Separation(Poor Solubility)PolarAproticDMF / MeCN(High Dipole)Compound->PolarAproticMiscible(Ideal for SN2)NonPolarDCM / Toluene(Dispersion Forces)Compound->NonPolarMiscible(Ideal for Extraction)ReactionReactionPolarAprotic->ReactionStabilizes Transition StatePurificationPurificationNonPolar->PurificationDissolves Product

Figure 1: Solubility logic flow demonstrating solvent compatibility based on intermolecular forces.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Since literature data is sparse, use this SOP to validate solubility for your specific batch/purity.

Objective: Determine saturation limit in a target solvent at 25°C.

  • Preparation: Weigh 10 mL of the target solvent into a 20 mL scintillation vial. Record mass (

    
    ).[1][2][3]
    
  • Addition: Add 3-methoxy-3-methylbutyl bromide dropwise with vigorous stirring.

  • Observation:

    • If the solution remains clear after 1.0 g addition: Soluble .

    • If turbidity/phase separation occurs: Stop.[1][2][3]

  • Saturation (For Water):

    • Add excess bromide to 10 mL water until a distinct bottom layer forms.[1][3]

    • Stir for 1 hour at 25°C. Allow to settle for 2 hours.

    • Carefully pipette 1 mL of the aqueous top layer.[1][2][3]

    • Evaporate the water (vacuum centrifuge or gentle N₂ stream).[1][2][3]

    • Weigh the residue.[1][2][3]

    • Calculation: Solubility (g/L) = (Mass of Residue / 1 mL) * 1000.[1][2][3]

Safety & Handling (Halogenated Ethers)

  • Flammability: As an alkyl bromide with substantial hydrocarbon content, treat as a Flammable Liquid .[1][2][3] Flash point is likely < 100°C.[1][2][3][4]

  • Reactivity: Avoid prolonged contact with strong bases (e.g., NaOH) in the absence of a nucleophile, as this may promote elimination (E2) to the alkene.[2][3]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the ether functionality (peroxide formation) or hydrolysis of the bromide.[1][2][3]

References

  • Sigma-Aldrich. this compound Product Specification & CAS 84715-34-4.[1][2][5][6]Link[1][2][3]

  • Kuraray Co., Ltd. 3-Methoxy-3-methyl-1-butanol (MMB) Technical Data Sheet.[1][2] (Precursor properties).[1][2][3][7] Link

  • PubChem. Compound Summary: 3-Methoxy-3-methylbutyl derivatives.[1]Link[1][2][3]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1][2][3] (Solvation effects in SN2 reactions).[1][2][3] Springer.[1][2][3]

1-Bromo-3-methoxy-3-methylbutane SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Identity and Synthetic Utility of 1-Bromo-3-methoxy-3-methylbutane

Executive Summary & Chemical Identity

This compound (CAS 84715-34-4) is a specialized alkylating agent characterized by a primary alkyl bromide terminus and a sterically hindered tertiary ether moiety. In medicinal chemistry, this motif is valuable for introducing lipophilic, metabolically stable isopentyl-ether side chains, often used to modulate the solubility and pharmacokinetic profiles of drug candidates.

Unlike simple alkyl halides, the presence of the acid-sensitive tertiary ether requires specific handling protocols to prevent demethylation or elimination during reaction workups.

Core Data Table
ParameterData
Chemical Name This compound
CAS Registry Number 84715-34-4
Molecular Formula C₆H₁₃BrO
Molecular Weight 181.07 g/mol
SMILES COC(C)(C)CCBr
InChI String InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3
InChIKey CXHWUDVBAHWHKQ-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Predicted Boiling Point ~160–165 °C (at 760 mmHg)
Solubility Soluble in DCM, THF, Et₂O; insoluble in water

Structural Analysis & Reactivity Profile

The molecule features two distinct functional zones that dictate its reactivity:

  • Electrophilic Terminus (C1): The primary bromide (-CH₂Br) is a moderate electrophile, suitable for Sɴ2 reactions with amines, phenoxides, and thiols.

  • Stable Lipophilic Core (C3): The tertiary carbon bears a methoxy group (-C(CH₃)₂OCH₃). This "tertiary ether" is stable under basic and neutral conditions but is prone to acid-catalyzed cleavage (forming the tertiary carbocation) or elimination (forming the alkene) if exposed to strong Lewis acids or high temperatures in acidic media.

Key Handling Constraint: Avoid refluxing in strong aqueous acids (e.g., 48% HBr), as this will cleave the ether.

Synthetic Pathways (Expert Protocol)

While this compound is commercially available as a building block, in-house synthesis is often required to ensure freshness and purity. The most robust route utilizes 3-methoxy-3-methyl-1-butanol (MMB) as the precursor.

Pathway Logic

Direct hydrobromination (HBr) of the alcohol is discouraged due to the acid-sensitivity of the tertiary ether. The Appel Reaction (CBr₄/PPh₃) is the preferred method as it proceeds under neutral conditions, preserving the ether functionality.

Step-by-Step Protocol: Appel Bromination
  • Precursor: 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3).[1]

  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃).

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-methoxy-3-methyl-1-butanol (1.0 equiv) and CBr₄ (1.25 equiv) in anhydrous DCM (0.5 M concentration). Cool the solution to 0 °C under nitrogen.

  • Addition: Dissolve PPh₃ (1.5 equiv) in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: The reaction is exothermic; maintain temperature <5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; the bromide is less polar than the alcohol).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

  • Purification: The byproduct is Triphenylphosphine oxide (TPPO), which precipitates upon adding cold hexanes. Filter off the solids. Concentrate the filtrate and purify via vacuum distillation or flash chromatography (0–10% EtOAc in Hexanes).

Visual Synthesis Workflow

SynthesisPath cluster_conditions Critical Control Point Isoprenol 3-Methyl-3-buten-1-ol (Isoprenol) MMB 3-Methoxy-3-methyl-1-butanol (Precursor) Isoprenol->MMB MeOH, Acid Cat. (Markovnikov Addition) Product 1-Bromo-3-methoxy- 3-methylbutane (Target) MMB->Product CBr4, PPh3, DCM (Appel Reaction)

Figure 1: Synthetic route from Isoprenol to the Target Bromide, highlighting the Appel reaction as the preferred method to preserve the tertiary ether.

Applications in Drug Development

This molecule is primarily used to introduce the 3-methoxy-3-methylbutyl moiety. This group serves two specific functions in Structure-Activity Relationship (SAR) studies:

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a pure isopentyl chain.

  • Metabolic Blocking: The gem-dimethyl group adjacent to the ether oxygen blocks metabolic oxidation at that position, increasing the metabolic stability of the side chain.

Example Workflow: N-Alkylation of a Heterocycle

Application Scaffold Drug Scaffold (Nucleophile: Amine/Phenol) Intermediate Transition State (Sn2 Attack) Scaffold->Intermediate K2CO3, DMF, 60°C Reagent 1-Bromo-3-methoxy- 3-methylbutane Reagent->Intermediate K2CO3, DMF, 60°C FinalDrug Functionalized API (Improved Solubility) Intermediate->FinalDrug -HBr

Figure 2: General mechanism for alkylating a drug scaffold (amine or phenol) using the target bromide.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] May cause respiratory irritation (H335).[2]

  • Storage: Store in a cool, dry place (2-8 °C preferred). Keep away from strong oxidizing agents and strong acids.

  • Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water.[2]

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

Sources

Methodological & Application

Application Note: Strategic Nucleophilic Substitution Using 1-Bromo-3-methoxy-3-methylbutane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties often requires the precise tuning of a molecule's lipophilicity and metabolic stability. The 3-methoxy-3-methylbutyl moiety has emerged as a highly effective structural motif for this purpose. It acts as a sterically hindered, ether-containing lipophilic tail that can improve membrane permeability while resisting cytochrome P450-mediated oxidative degradation at the tertiary carbon.

This application note provides a comprehensive, self-validating protocol for the installation of this moiety via nucleophilic aliphatic substitution (


) using 1-Bromo-3-methoxy-3-methylbutane  (CAS: 84715-34-4)[1]. This reagent has been successfully employed in the synthesis of advanced pharmaceutical candidates, including protein tyrosine phosphatase inhibitors[2], sepiapterin reductase inhibitors for pain management[3], and antiviral agents targeting Hepatitis B[4].

Mechanistic Rationale & Structural Significance

The Causality of Reagent Design

This compound is specifically designed to balance reactivity and metabolic shielding:

  • Primary Bromide (

    
    ):  Ensures rapid and efficient 
    
    
    
    reactivity with minimal steric hindrance during the transition state.
  • Tertiary Ether (

    
    ):  The gem-dimethyl groups adjacent to the methoxy oxygen provide profound steric shielding. This prevents rapid enzymatic O-dealkylation in vivo, a common metabolic liability for standard linear ethers.
    
  • Hydrogen Bond Acceptor: The methoxy oxygen improves aqueous solubility compared to a purely aliphatic chain (e.g., isopentyl), optimizing the overall partition coefficient (logP).

Reaction Pathway

The alkylation proceeds via a classic bimolecular nucleophilic substitution (


). The choice of base and solvent is critical to favor 

over competing elimination (

) pathways, especially given the slightly elevated temperatures often required for complete conversion.

Mechanism Nuc Nucleophile (Nu-H) (Amine, Phenol, Thiol) Activated Activated Nucleophile (Nu⁻) Nuc->Activated + Base Base Base (e.g., K2CO3) Abstracts Proton Base->Activated Transition SN2 Transition State [Nu ··· CH2 ··· Br]⁻ Activated->Transition Attack on C1 Electrophile 1-Bromo-3-methoxy- 3-methylbutane Electrophile->Transition Product Alkylated Product Nu-CH2CH2C(CH3)2OCH3 Transition->Product Br⁻ Leaves

SN2 mechanistic pathway for nucleophilic substitution by this compound.

Physicochemical Profile

Understanding the physical properties of this compound is essential for proper handling, stoichiometric calculations, and downstream purification[1].

Table 1: Physicochemical Properties of this compound

PropertyValueScientific Implication
CAS Number 84715-34-4Unique identifier for procurement and safety tracking.
Molecular Formula

Determines mass spectrometry isotopic patterns (Br 79/81).
Molecular Weight 181.07 g/mol Required for precise stoichiometric equivalents.
SMILES CC(C)(OC)CCBrUseful for in silico modeling and cheminformatics.
Physical State Liquid (Room Temp)Enables volumetric dispensing (syringe/pipette) over weighing.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPC), researchers can definitively confirm reaction progress and product integrity at each stage[5].

Workflow A 1. Reagent Prep Dry Solvents B 2. Activation Deprotonation A->B C 3. Alkylation Add Bromide B->C D 4. Quench Aqueous Workup C->D E 5. Purification Chromatography D->E

Step-by-step experimental workflow for SN2 alkylation.

Protocol A: N-Alkylation of Secondary Amines

This protocol is optimized for the conversion of secondary amines to tertiary amines, a common transformation in the synthesis of neuroactive and antiviral heterocycles[4].

Causality of Reagents:

  • Solvent (Acetonitrile): Preferred over DMF for amine alkylations because it is easily removed during rotary evaporation, preventing high-boiling solvent carryover.

  • Base (

    
    -Diisopropylethylamine - DIPEA):  A non-nucleophilic organic base that effectively scavenges the generated HBr without competing with the substrate for the alkylating agent.
    
  • Catalyst (Potassium Iodide - KI): Acts via the Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ. This accelerates the

    
     reaction and allows for lower reaction temperatures, suppressing 
    
    
    
    elimination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (

    
     or Argon), dissolve the secondary amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous acetonitrile (0.2 M, 5.0 mL).
    
  • Activation: Add DIPEA (2.5 equiv, 2.5 mmol) and Potassium Iodide (0.1 equiv, 0.1 mmol). Stir at room temperature for 10 minutes.

  • Alkylation: Dropwise, add this compound (1.2 equiv, 1.2 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 12–18 hours.

  • Validation Checkpoint (IPC): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting amine mass disappears, and the product mass

    
     (addition of 
    
    
    
    ) becomes the base peak.
  • Workup: Cool to room temperature, concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous

    
     (15 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient depending on product polarity).

  • Post-Workup Validation: Perform

    
    -NMR (
    
    
    
    ). Self-Validation: Confirm successful alkylation by identifying the diagnostic methoxy singlet (
    
    
    ) at ~3.15 ppm (3H) and the gem-dimethyl singlet at ~1.15 ppm (6H).
Protocol B: O-Alkylation of Phenols

Causality of Reagents:

  • Solvent (DMF): A highly polar aprotic solvent that excellently solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Base (

    
    ):  Mild, inorganic base perfectly suited for deprotonating phenols (
    
    
    
    ~10) while remaining insoluble in the organic phase, simplifying the aqueous workup.

Step-by-Step Procedure:

  • Preparation: Dissolve the phenol derivative (1.0 equiv) in anhydrous DMF (0.3 M).

  • Activation: Add finely powdered, anhydrous

    
     (2.0 equiv). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution may change color).
    
  • Alkylation: Add this compound (1.3 equiv). Heat the suspension to 80 °C for 8–12 hours.

  • Validation Checkpoint (IPC): Monitor via TLC (UV active). Self-Validation: The highly polar phenol spot should vanish, replaced by a significantly higher

    
     spot (the ether product).
    
  • Workup: Cool to room temperature and quench with ice water (3x the volume of DMF) to precipitate the product or force it into the organic phase. Extract with Diethyl Ether or Ethyl Acetate (3x). Wash the organic phase extensively with water (5x) to remove residual DMF, followed by brine. Dry and concentrate.

Reaction Optimization & Troubleshooting

When applying this reagent to highly hindered or deactivated nucleophiles, standard conditions may falter. Use the following optimization matrix to troubleshoot and drive reactions to completion.

Table 2: Optimization Matrix for


 Alkylations with this compound 
Observed IssueMechanistic CauseRecommended Solution
Incomplete Conversion Low nucleophilicity or steric clash at the nucleophile.Add 0.2 equiv of NaI or TBAI (Tetra-n-butylammonium iodide) to catalyze halogen exchange. Increase temperature by 10 °C.
Elimination Side Products Base is too strong/hard, acting on the

-hydrogens of the bromide.
Switch from

or NaH to a milder, bulkier base like DIPEA or

. Lower the reaction temperature.
O- vs C-Alkylation (Ambident) Solvent choice favors the softer carbon nucleophile (e.g., in enolates).Use highly polar aprotic solvents (DMF, DMSO ) to favor O-alkylation. Use less polar solvents (THF) to favor C-alkylation.
Difficult Workup (DMF) High boiling point of DMF causes product loss or NMR contamination.Wash organic extracts with 5% aqueous LiCl solution (3x) which highly efficiently partitions DMF into the aqueous layer.

References

  • US10442804B2 - Compounds for the treatment of hepatitis B virus infection, Google P
  • CN102791713A - Imidazo[1,2-a]pyrazine derivatives, Google P
  • US10851073B2 - Protein tyrosine phosphatase inhibitors and methods of use thereof, Google P
  • EP4219500A1 - CONDENSED HETEROCYCLIC COMPOUND, European Patent Office,[Link]

Sources

Application Note: Strategic Lead Optimization Using 1-Bromo-3-methoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 1-Bromo-3-methoxy-3-methylbutane for lead optimization, specifically to modulate physicochemical properties and metabolic stability.

Subject: Incorporation of the 3-Methoxy-3-methylbutyl (MMB) Moiety to Modulate Solubility and Metabolic Stability Reagent CAS: 39567-03-8 (this compound) Target Audience: Medicinal Chemists, Lead Optimization Scientists, Process Chemists

Introduction & Strategic Rationale

In the hit-to-lead and lead optimization phases of drug discovery, lipophilic alkyl chains are often necessary for receptor binding (filling hydrophobic pockets) but detrimental to "drug-likeness" due to poor aqueous solubility and susceptibility to oxidative metabolism (CYP450).

This compound serves as a specialized alkylating agent used to introduce the 3-methoxy-3-methylbutyl (MMB) motif. This moiety acts as a bioisostere for standard alkyl chains (e.g., isoamyl,


-butyl) with three distinct advantages:
  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor (HBA), lowering LogD and improving aqueous solubility compared to the all-carbon analog, without introducing a hydrogen bond donor (HBD) that might limit membrane permeability.

  • Metabolic "Soft-Spot" Management:

    • The gem-dimethyl group (

      
      ) sterically shields the ether oxygen and eliminates abstractable protons at the tertiary carbon, blocking oxidative 
      
      
      
      -dealkylation from the inner side.
    • If the terminal methoxy group is metabolically cleaved (demethylation), the product is a tertiary alcohol . unlike primary/secondary alcohols, tertiary alcohols are resistant to further oxidation (to reactive aldehydes/ketones) and are generally stable, polar metabolites that are readily excreted.

  • Conformational Bias: The gem-dimethyl group induces the Thorpe-Ingold effect , potentially restricting the flexibility of the side chain and reducing the entropic penalty of binding to the target protein.

Comparative Metrics: Alkyl vs. MMB Moiety
PropertyIsoamyl Group (

)
MMB Group (

)
Impact
LogP Contribution High (Lipophilic)ModerateImproved Solubility
H-Bond Acceptors 01Improved Solvation
Metabolic Fate

-oxidation or

hydroxylation

-demethylation to

Alcohol
Avoids toxic metabolites
Steric Bulk MediumHigh (Gem-dimethyl)Conformational Locking

Chemical Properties & Handling[1][2]

  • Chemical Name: this compound

  • Structure:

    
    
    
  • Molecular Weight: 181.07 g/mol

  • Physical State: Colorless to pale yellow liquid[1]

  • Boiling Point: ~60-65 °C at 15 mmHg (estimate); volatile.

  • Reactivity Profile: Primary alkyl bromide. Susceptible to

    
     reactions. The steric bulk of the gem-dimethyl group is at the 
    
    
    
    -position relative to the bromide, so it does not significantly hinder nucleophilic attack at the
    
    
    -carbon.
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

Experimental Protocol: Nucleophilic Substitution

This protocol describes the alkylation of a generic nucleophile (Phenol, Amine, or Thiol) using this compound.

A. Reagents & Equipment
  • Substrate: Nucleophile (Ar-OH, R-NH2, Ar-SH) [1.0 equiv]

  • Reagent: this compound [1.2 – 1.5 equiv]

  • Base: Cesium Carbonate (

    
    ) [2.0 – 3.0 equiv] (Preferred for phenols/weak nucleophiles due to the "Cesium Effect").
    
    • Alternative: Potassium Carbonate (

      
      ) with catalytic Potassium Iodide (KI).
      
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Atmosphere: Nitrogen or Argon balloon.

B. Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under a stream of nitrogen.

  • Dissolution:

    • Add the Substrate (1.0 equiv) and Base (

      
      , 2.0 equiv) to the flask.
      
    • Add anhydrous DMF (concentration ~0.1 M – 0.2 M).

    • Stir at RT for 15–30 minutes to ensure deprotonation (formation of the phenolate/anion).

  • Alkylation:

    • Add This compound (1.2 equiv) dropwise via syringe.

    • Note: If the substrate is valuable, add catalytic KI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction:

    • Heat the mixture to 60–80°C .

    • Caution: Do not overheat (>100°C) initially, as elimination to the alkene (3-methoxy-3-methyl-1-butene) can compete with substitution.

    • Monitor via LC-MS or TLC every 2 hours. Reaction typically requires 4–16 hours.

  • Workup:

    • Cool the reaction mixture to RT.

    • Dilute with EtOAc or Ether.

    • Wash with Water (

      
      ) to remove DMF.
      
    • Wash with Brine (

      
      ).
      
    • Dry organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure.[2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: Typically Hexanes/EtOAc. The MMB ether product will be slightly more polar than a simple alkyl analog but less polar than the free phenol/amine.

C. Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or poor nucleophilicitySwitch solvent to DMF (if using MeCN); Add catalytic KI; Increase temp to 90°C.
Elimination Product (Alkene formation)Base is too strong/bulky or temp too highUse a weaker base (e.g.,

instead of

); Lower temperature to 50°C and extend time.
O- vs N-Alkylation (for heteroatoms)Ambident nucleophileUse

in DMF to favor O-alkylation (Phenols). Use NaH in THF for N-alkylation (Amides).

Mechanistic Visualization

Pathway: Metabolic Stability Logic

The diagram below illustrates the metabolic advantage of the MMB group compared to a standard alkyl ether.

MetabolicPathway Substrate Drug-O-CH2-CH2-C(Me)2-OMe (MMB Analog) CYP CYP450 Oxidation Substrate->CYP Metabolism Internal Internal C-H Hydroxylation (Blocked by Gem-Dimethyl) CYP->Internal Path A (Blocked) Terminal Terminal O-Demethylation (-CH3 group) CYP->Terminal Path B (Major) Metabolite Drug-O-CH2-CH2-C(Me)2-OH (Stable Tertiary Alcohol) Terminal->Metabolite Forms Polar/Excretable Metabolite Toxic Reactive Aldehydes/Ketones Metabolite->Toxic Does NOT Occur (Tertiary alcohol cannot oxidize)

Caption: Metabolic fate of the MMB moiety. The gem-dimethyl group blocks internal oxidation, forcing metabolism to the terminal methoxy, yielding a stable tertiary alcohol.

Workflow: Alkylation Decision Tree

ProtocolWorkflow Start Start: Nucleophile + this compound CheckNuc Identify Nucleophile Type Start->CheckNuc Phenol Phenol (Ar-OH) CheckNuc->Phenol Amine Amine (R-NH2) CheckNuc->Amine Cond1 Use Cs2CO3 / DMF / 60°C Phenol->Cond1 Cond2 Use K2CO3 / MeCN / Reflux (or DIPEA for basic amines) Amine->Cond2 Monitor Monitor LCMS (2h) Cond1->Monitor Cond2->Monitor Decision Conversion > 50%? Monitor->Decision Success Workup: EtOAc/H2O Wash Isolate MMB Analog Decision->Success Yes Trouble Add KI (Finkelstein) Increase Temp to 80°C Decision->Trouble No Trouble->Monitor Re-check

Caption: Decision matrix for optimizing alkylation conditions based on nucleophile type and reaction progress.

References

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. (Chapter on Solubility and Lipophilicity).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Stability and Storage of 1-Bromo-3-methoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-3-methoxy-3-methylbutane. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability challenges associated with this reagent, specifically its susceptibility to hydrolysis. By understanding the underlying chemical principles, you can implement effective storage and handling strategies to ensure the integrity of your material and the success of your experiments.

Section 1: Understanding the Inherent Instability

FAQ: Why is this compound particularly prone to hydrolysis?

The susceptibility of this compound to hydrolysis is rooted in its molecular structure. The bromine atom is attached to a tertiary carbon, which dictates its reactivity. This type of haloalkane primarily undergoes nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism .[1]

The key features of this mechanism are:

  • Formation of a Stable Carbocation: The rate-determining step is the spontaneous cleavage of the carbon-bromine (C-Br) bond to form a bromide ion (Br⁻) and a relatively stable tertiary carbocation. The stability of this intermediate is crucial and is what favors the SN1 pathway.

  • Nucleophilic Attack: A nucleophile, in this case, a water molecule, attacks the planar carbocation. Water is considered a weak nucleophile, but its presence, even in trace amounts (e.g., atmospheric moisture), is sufficient to drive the reaction forward.[2]

  • Deprotonation: The resulting oxonium ion is then deprotonated by another water molecule to yield the final alcohol product (3-methoxy-3-methylbutan-1-ol) and a hydronium ion (H₃O⁺), which in the presence of the bromide ion, results in the formation of hydrobromic acid (HBr).

This process is problematic because it is auto-catalytic. The HBr generated can further promote degradation pathways, including potential cleavage of the ether group under acidic conditions.

SN1_Hydrolysis cluster_0 Step 1: Carbocation Formation (Slow) cluster_1 Step 2: Nucleophilic Attack (Fast) cluster_2 Step 3: Deprotonation reactant This compound carbocation Tertiary Carbocation Intermediate + Br⁻ reactant->carbocation C-Br bond cleavage oxonium Protonated Alcohol (Oxonium Ion) carbocation->oxonium water1 H₂O (Nucleophile) water1->oxonium Attack on carbocation product 3-methoxy-3-methylbutan-1-ol + HBr oxonium->product water2 H₂O (Base) water2->product Removes H⁺

Caption: SN1 Hydrolysis Mechanism of this compound.

Section 2: Recommended Storage Protocols to Minimize Hydrolysis

Proper storage is the most critical factor in preserving the quality of this compound. The primary goal is to rigorously exclude water and minimize thermal energy, which can accelerate the rate of hydrolysis.[3]

FAQ: What are the ideal, field-proven storage conditions?

Adherence to the following conditions will significantly extend the shelf-life and maintain the purity of the compound.

ParameterRecommendationScientific Rationale
Temperature Store at 2-8°C.Reduces the kinetic energy of molecules, significantly slowing the rate of the C-Br bond cleavage (the rate-determining step of hydrolysis).
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric moisture (water), the key nucleophile required for the hydrolysis reaction.
Container Use amber glass bottles with PTFE-lined caps.[4]Amber glass protects the compound from light, which can induce free-radical degradation pathways.[5] PTFE liners provide a chemically inert and tight seal to prevent moisture ingress.
Moisture Store in a desiccated environment.A dry storage location, such as a desiccator cabinet, provides an additional barrier against ambient humidity.[5][6]
Purity Use high-purity, anhydrous grade material whenever possible.Starting with a product that has minimal water content reduces the potential for hydrolysis from the outset.
Segregation Store away from acids, bases, and strong oxidizing agents.[1][7]Prevents accidental contamination and potential violent reactions. The HBr byproduct of hydrolysis can react with bases, while the organic structure can be attacked by oxidizers.

Section 3: Troubleshooting Guide for Suspected Degradation

Even with the best practices, degradation can occur. This section provides a logical workflow to diagnose the integrity of your sample.

Q1: I've noticed a change in my sample's appearance (e.g., color change, fuming, or precipitate). What does this indicate?

Answer: Visual changes are a strong indicator of degradation.

  • Discoloration (Yellow/Brown): This may suggest the formation of bromine (Br₂) due to oxidation of the bromide ion, a potential side reaction.

  • Fuming upon opening: This is likely due to the presence of hydrobromic acid (HBr), a direct byproduct of hydrolysis, reacting with atmospheric moisture.

  • Precipitate or Cloudiness: If the compound was stored in a non-aqueous solvent, the alcohol byproduct of hydrolysis might have lower solubility, causing it to precipitate.

Q2: My experiment is failing. How can I definitively test if my this compound has hydrolyzed?

Answer: The most direct method is to test for the presence of the bromide ion (Br⁻), which is absent in the pure starting material but is a direct product of hydrolysis. The classic qualitative method is the silver nitrate test.[3][8]

See Section 5: Experimental Protocols for a detailed step-by-step procedure. A positive test, indicated by the formation of a cream-colored precipitate (Silver Bromide, AgBr), confirms that hydrolysis has occurred.[8][9]

Q3: I tested my sample with aqueous silver nitrate and a precipitate formed immediately. What does this tell me about the extent of degradation?

Answer: The rate of precipitate formation correlates with the concentration of free halide ions in the solution.[10] An immediate and dense precipitate suggests significant hydrolysis has already occurred. For a more quantitative assessment, techniques like ion chromatography to measure bromide concentration or GC-MS to quantify the resulting alcohol (3-methoxy-3-methylbutan-1-ol) would be necessary.

Troubleshooting_Workflow start Suspected Degradation of Reagent visual_check Perform Visual Inspection (Color, Fuming, Clarity) start->visual_check no_change No Visual Change visual_check->no_change No change_detected Visual Change Observed visual_check->change_detected Yes agn_test Perform Silver Nitrate Test (Protocol 5.1) no_ppt No Precipitate (No Br⁻) agn_test->no_ppt Negative ppt Precipitate Forms (Br⁻ Present) agn_test->ppt Positive no_change->agn_test change_detected->agn_test result_ok Reagent is likely pure. Proceed with caution. no_ppt->result_ok result_bad Hydrolysis Confirmed. Reagent is compromised. ppt->result_bad action Action: Discard reagent and obtain a fresh, verified lot. Review storage protocols. result_bad->action

Caption: Troubleshooting workflow for suspected reagent degradation.

Section 4: Advanced Topics and Preventative Measures

FAQ: Should I add a desiccant like molecular sieves directly to the reagent bottle?

Answer: This is not recommended. While molecular sieves are excellent for drying solvents, adding them directly to the neat reagent can be problematic. The high surface area of the sieves can act as a catalyst for degradation. It is far better to ensure the container is tightly sealed and stored in a desiccated environment (e.g., a desiccator cabinet).

FAQ: Is it better to store the compound neat or as a solution?

Answer: Storing the compound neat is generally preferred. If you must prepare a stock solution for experimental convenience, it is absolutely critical to use a dry, aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene). Using a protic solvent like an alcohol or, even worse, an aqueous solution, will actively promote hydrolysis.[3] Always prepare solutions fresh under an inert atmosphere for best results.

Section 5: Experimental Protocols

Protocol 5.1: Qualitative Test for Hydrolysis via Silver Nitrate

This protocol provides a self-validating system to confirm the presence of bromide ions resulting from hydrolysis.

Objective: To qualitatively detect the presence of bromide ions (Br⁻) in a sample of this compound.

Materials:

  • Test sample of this compound

  • Ethanol (reagent grade)

  • Silver Nitrate (AgNO₃) solution (0.1 M in water)

  • Control sample (optional, but recommended): A fresh, unopened bottle of the reagent.

  • Test tubes

Procedure:

  • Preparation: In a clean, dry test tube, add approximately 1 mL of ethanol. Ethanol is used as a co-solvent because the haloalkane is insoluble in water.[8]

  • Sample Addition: To the ethanol, add 2-3 drops of the this compound sample to be tested. Mix gently.

  • Reagent Addition: Add 5-10 drops of the 0.1 M aqueous silver nitrate solution to the test tube.

  • Observation: Observe the solution immediately and over the course of 5-10 minutes at room temperature. For slow reactions, gentle warming in a water bath (around 50°C) can be used to accelerate the process.[9][10]

Interpreting Results:

  • Negative Result (Pure Sample): The solution remains clear and colorless. No precipitate forms. This indicates the absence of a significant concentration of free bromide ions.

  • Positive Result (Hydrolyzed Sample): A precipitate forms. For a bromoalkane, this precipitate will be a cream-colored solid, which is silver bromide (AgBr).[8] The reaction is: Ag⁺(aq) + Br⁻(aq) → AgBr(s).

  • Validation: If a control sample of fresh reagent is run in parallel, it should yield a negative result, confirming the validity of the test on the suspect sample.

References

  • Vertex AI Search Result. (n.d.). Bromohexane - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China.
  • Vertex AI Search Result. (n.d.). Hydrolysis of Halogenoalkanes - Algor Cards.
  • Benchchem. (n.d.).
  • OCR A-Level Chemistry Notes. (n.d.). Test‑Tube Reactions: Alkenes and Haloalkanes (14.1.4).
  • Save My Exams. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
  • Save My Exams. (2025, January 3). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
  • Chemrevise. (n.d.). 10 Halogenoalkanes.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure.
  • NOAA. (n.d.). 1-BROMO-3-METHYLBUTANE - CAMEO Chemicals.
  • ECHEMI. (n.d.). 107-82-4, 1-Bromo-3-methylbutane Formula.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-methylbutane 96 107-82-4.
  • Byju's. (2020, July 26).
  • Multichem Exports. (n.d.). 1-BROMO-3-METHYLBUTANE.
  • Cation Chemistry. (2024, December 23).

Sources

Purification methods for 1-Bromo-3-methoxy-3-methylbutane: Distillation vs Column

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Bromo-3-methoxy-3-methylbutane

Topic: Purification Methods: Distillation vs. Column Chromatography Compound: this compound (CAS: 54149-15-4) Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary: The Stability Paradox

Purifying This compound presents a classic organic chemistry challenge: balancing the compound's volatility against its thermal and chemical lability.

  • The Chemical Hazard: This molecule contains a tertiary ether moiety.[1] Tertiary ethers are notoriously acid-sensitive, prone to

    
     elimination to form dienes (e.g., isoprene derivatives) and methanol.
    
  • The Thermal Hazard: As an alkyl bromide, prolonged heating can induce dehydrohalogenation, releasing HBr. This HBr is autocatalytic—it accelerates the decomposition of the tertiary ether group.

The Verdict:

  • For >10g Scale: Vacuum Distillation is superior if stabilized with base.

  • For <10g or High Purity (>99%): Column Chromatography is preferred if the stationary phase is neutralized.

Part 1: Method Selection Matrix

Use this decision matrix to select the appropriate protocol for your specific constraints.

FeatureVacuum Distillation Column Chromatography
Ideal Scale > 10 grams to Kilograms< 10 grams
Purity Potential 95-98% (removes non-volatiles)> 99% (separates close isomers)
Thermal Risk Moderate (Requires Vacuum < 10 mmHg)Low (Room Temperature)
Chemical Risk Autocatalytic decomposition (HBr)Hydrolysis on acidic Silica Gel
Key Stabilizer Potassium Carbonate (K₂CO₃) in potTriethylamine (Et₃N) in eluent
Time Efficiency High (for large batches)Low (labor intensive)

Part 2: Vacuum Distillation (The Scale-Up Protocol)

Core Principle: To prevent thermal elimination, the boiling point must be depressed below 80°C. Acid scavengers must be present in the distillation pot to neutralize any HBr formed in situ.

Experimental Protocol
  • Apparatus: Short-path distillation head (minimize thermal exposure time) connected to a high-vacuum pump.

  • Stabilization: Add anhydrous K₂CO₃ (1-2% w/w) or NaHCO₃ powder directly to the distillation flask. This neutralizes trace acid generated during heating.

  • Vacuum: Establish a vacuum of < 10 mmHg .

    • Note: At atmospheric pressure, the estimated boiling point is >140°C, which guarantees decomposition. At 10 mmHg, the bp should drop to ~60-70°C.

  • Heating: Use an oil bath set no more than 20°C above the expected boiling point. Do not use a heat gun on the flask, as localized hot spots trigger polymerization.

Troubleshooting Distillation

Q: The distillate is turning cloudy or yellow. A: This indicates decomposition. The yellow color is likely bromine/HBr, and cloudiness suggests polymer formation or phase separation of eliminated methanol.

  • Fix: Stop immediately. Check your vacuum pressure. If pressure is >20 mmHg, your bath temperature is likely too high. Add more base stabilizer to the pot before restarting.

Q: The vacuum pressure fluctuates wildly. A: This is "bumping" caused by the release of volatile elimination products (isoprene/methanol).

  • Fix: Ensure you are stirring rapidly. If decomposition has started, the low-boiling byproducts will make maintaining high vacuum impossible. You may need to "strip" these volatiles at room temperature/high vacuum before attempting distillation again.

Part 3: Column Chromatography (The High-Purity Protocol)

Core Principle: Standard Silica Gel (pH ~5) is acidic enough to cleave the tertiary methoxy group. You must use Neutral Alumina or Basified Silica .

Experimental Protocol
  • Stationary Phase Selection:

    • Option A (Best): Neutral Alumina (Activity Grade III).

    • Option B: Silica Gel (Type 60) pre-treated with 1% Triethylamine (Et₃N).

  • Slurry Preparation:

    • If using Silica: Slurry the silica in Hexanes containing 1% Et₃N . Let it sit for 15 minutes to neutralize acidic sites before packing.

  • Eluent System:

    • Start: 100% Hexanes (or Pentane).

    • Gradient: 0% → 10% Ethyl Acetate (EtOAc) in Hexanes.

    • Note: The compound is relatively non-polar. It will elute early.

  • Loading: Load the crude oil as a concentrated solution in Hexanes. Avoid loading with DCM if possible, as it can be slightly acidic.

Troubleshooting Chromatography

Q: I loaded 5g of product, but only recovered 2g. Where did it go? A: It likely decomposed on the column.[2] If you used untreated silica, the tertiary ether hydrolyzed, and the resulting alcohol/alkene stuck to the silica or eluted in the solvent front.

  • Fix: Switch to Neutral Alumina or increase the Et₃N concentration to 2%.

Q: The product spots on TLC are "streaking." A: Streaking often indicates degradation during the TLC run.

  • Fix: Pre-dip your TLC plates in a 5% Et₃N/Hexane solution and dry them before spotting. This neutralizes the plate acidity.

Part 4: Decision & Workflow Visualization

The following diagram illustrates the critical decision pathways for purifying this sensitive intermediate.

PurificationWorkflow Start Crude this compound ScaleCheck Check Scale Start->ScaleCheck LargeScale > 10 Grams ScaleCheck->LargeScale SmallScale < 10 Grams / High Purity ScaleCheck->SmallScale Distillation Vacuum Distillation LargeScale->Distillation Column Column Chromatography SmallScale->Column AddBase CRITICAL: Add K2CO3 to Pot Distillation->AddBase Required Stabilizer VacuumSet Set Vacuum < 10 mmHg Bath Temp < 80°C AddBase->VacuumSet DistillSuccess Pure Distillate VacuumSet->DistillSuccess PhaseSelect Select Stationary Phase Column->PhaseSelect Alumina Neutral Alumina (Recommended) PhaseSelect->Alumina Silica Standard Silica Gel PhaseSelect->Silica Alumina->DistillSuccess SilicaTreat Treat with 1% Et3N Silica->SilicaTreat Basified Decomp DECOMPOSITION RISK (Hydrolysis) Silica->Decomp Untreated SilicaTreat->DistillSuccess

Caption: Decision workflow for selecting the optimal purification technique based on scale and stability requirements.

Part 5: References & Grounding

  • Stability of Tertiary Ethers: Tertiary alkyl ethers are susceptible to acid-catalyzed cleavage (

    
     or 
    
    
    
    pathways).
    • Source: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General principles of ether stability).

  • Vacuum Distillation of Alkyl Halides: Distillation of heat-sensitive alkyl halides requires reduced pressure to prevent dehydrohalogenation.

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Section 2.26: Distillation under Diminished Pressure. Link

  • Chromatography of Acid-Sensitive Compounds: The use of triethylamine to neutralize silica gel for acid-sensitive compounds (like acetals and tertiary ethers) is a standard field practice.

    • Source: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43, 2923–2925. Link

  • Alumina vs. Silica: Alumina is preferred for compounds that degrade on acidic silica.

    • Source:Org.[3] Synth.1978 , 58, 152. (Example of using Alumina for sensitive compounds). Link

Sources

Optimizing yields in alkylation reactions with sterically hindered bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering low yields or elimination byproducts (


) when attempting to alkylate nucleophiles with sterically hindered alkyl bromides (secondary or tertiary). Classical 

chemistry struggles here due to the steric repulsion of the nucleophile's backside attack and the competing stability of the alkene product.

This guide moves beyond basic textbook theory.[1] We will triage your reaction into one of three optimization pathways: Enhanced Classical (


) , Phase Transfer Catalysis (PTC) , or Radical-Mediated Cross-Coupling (Ni-Catalysis) .

Part 1: Diagnostic Workflow (Triage)

Before altering your reaction conditions, determine the correct mechanism for your substrate. Do not force an


 reaction on a substrate that physically cannot accommodate it.

AlkylationTriage Start Substrate Analysis: Alkyl Bromide Structure Type Steric Profile? Start->Type Sec Secondary (2°) (e.g., Isopropyl, Cyclohexyl) Type->Sec Tert Tertiary (3°) or Neopentyl-like Type->Tert Elim Is Elimination (Alkene) the major byproduct? Sec->Elim PathC PATH C: Ni-Catalyzed Cross-Coupling (Radical Pathway) Tert->PathC SN2 is geometrically impossible No (Low Conversion) No (Low Conversion) Elim->No (Low Conversion) Nucleophile is weak Yes Yes Elim->Yes Base is too strong PathA PATH A: Finkelstein-Assisted SN2 PathB PATH B: Phase Transfer Catalysis (PTC) No (Low Conversion)->PathA Yes->PathB

Figure 1: Decision matrix for selecting the optimal alkylation protocol based on steric hindrance and observed byproducts.

Part 2: Troubleshooting & Protocols

Module A: The "Finkelstein Swap" (For Sluggish Secondary Bromides)

Scenario: Your reaction shows starting material remaining (low conversion), but elimination is minimal. The C-Br bond is too strong, or the leaving group is too poor for the hindered approach.

The Fix: Convert the Alkyl Bromide to an Alkyl Iodide in situ. Iodide is a better leaving group (weaker bond, better polarizability), accelerating the rate-determining step.

Q: Why not just start with the alkyl iodide? A: Alkyl iodides are unstable and expensive. Generating them in situ ensures a fresh, reactive species.

Protocol: Finkelstein-Assisted Alkylation

  • Solvent: Switch to Acetone (if reagents are soluble) or MEK (Methyl Ethyl Ketone) for higher boiling points.

  • Additive: Add 0.2 – 0.5 equivalents of Sodium Iodide (NaI) .

  • Mechanism: NaI is soluble in acetone; NaBr is not.[2][3][4] As the reaction proceeds, NaBr precipitates, driving the equilibrium forward (Le Chatelier’s principle).

VariableRecommendationRationale
Solvent Acetone or 2-ButanoneMaximizes solubility differential between NaI and NaBr.
Temp Reflux (56°C - 80°C)Provides energy to overcome steric activation barrier.
Nucleophile Soft Nucleophiles (RS-, N3-, CN-)"Hard" nucleophiles (RO-) favor elimination.
Module B: Phase Transfer Catalysis (For Base-Sensitive Systems)

Scenario: You observe significant elimination products (alkenes). This is often caused by using a strong, soluble base in a homogeneous polar aprotic solvent (like NaH in DMF), which acts as a base rather than a nucleophile.

The Fix: Use Phase Transfer Catalysis (PTC).[5] By keeping the base in the aqueous phase and the alkyl halide in the organic phase, you limit the "naked" base's contact with the substrate, favoring substitution over elimination.

Q: I’m getting an emulsion. How do I fix this? A: Increase the ionic strength of the aqueous layer (add NaCl) or switch from Toluene to Chlorobenzene (higher density difference).

Protocol: Solid-Liquid PTC Alkylation

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (1-5 mol%).

  • Solvent: Toluene (organic phase) / Solid KOH or K2CO3 (solid phase).

  • Procedure:

    • Dissolve substrate and electrophile in Toluene.

    • Add solid, pulverized KOH and the catalyst.

    • Vigorous stirring is critical (800+ RPM) to maximize interfacial area.

Module C: Nickel-Catalyzed Cross-Coupling (The "Nuclear Option")

Scenario: You are attempting to alkylate a Tertiary Bromide or a highly hindered secondary system. Reality Check: Classical


 is geometrically impossible here. The backside of the carbon is blocked. You must switch to a Radical Mechanism .

The Fix: Use Nickel catalysis to generate an alkyl radical. Radicals are planar (


), removing the steric penalty of backside attack. This allows the coupling of tertiary carbons.

Mechanism Visualization:

NiCatalysis Ni0 Ni(0) Complex Ni2_Ar L-Ni(II)-Ar (Oxidative Add) Ni0->Ni2_Ar + Ar-Br Ni3 Ni(III) Species Ni2_Ar->Ni3 Product R-Ar Product Ni3->Product Reductive Elimination R_Br R-Br (Hindered) Radical R• (Planar Radical) R_Br->Radical SET (via Photocatalyst or Ni-path) Radical->Ni3 Radical Capture (Bypasses Sterics) Product->Ni0 Regenerate Catalyst

Figure 2: Simplified Nickel catalytic cycle. Note how the alkyl bromide enters as a radical (R•), bypassing the steric requirement of SN2 backside attack.

Protocol: Ni/Photoredox Dual Catalysis (MacMillan/Fu Conditions) Applicable for coupling Alkyl Bromides with Aryl/Alkyl nucleophiles.

  • Catalyst:

    
     (5 mol%) + dtbbpy  (ligand, 5 mol%).
    
  • Photocatalyst:

    
     (1 mol%) (if using light to generate radicals).
    
  • Base: Quinuclidine or 2,6-Lutidine.

  • Solvent: DMA (Dimethylacetamide) or DMSO.

  • Light Source: Blue LED (450 nm).

  • Procedure:

    • Degas solvents thoroughly (Sparge with Argon for 20 mins). Oxygen quenches the radical species.

    • Mix reagents in a vial, seal, and irradiate with fan cooling (maintain < 35°C).

Part 3: Comparative Data & FAQ

Yield Comparison: Secondary Neopentyl Bromide Alkylation

Substrate: 1-bromo-2,2-dimethylpropane reacting with Sodium Phenoxide.

MethodConditionsYield (%)Major Byproduct
Standard

DMF,

, NaH
12%Elimination (Alkene)
Finkelstein Acetone, NaI (0.5 eq), reflux35%Hydrolysis (if wet)
PTC Toluene/Water, TBAB, KOH68%None (Slow reaction)
Ni-Catalysis DMA, Ni/Ir, Blue LED89% Homocoupling (<5%)
Frequently Asked Questions

Q: My Ni-catalyzed reaction turned black and failed. Why? A: This usually indicates catalyst decomposition (Ni-black formation) due to oxygen exposure.

  • Troubleshoot: Did you degas the solvent? Are you using a glovebox or Schlenk line? Nickel(0) intermediates are highly oxygen-sensitive.

Q: Can I use microwave irradiation to speed up the Finkelstein reaction? A: Yes. Microwave heating is excellent for Finkelstein conditions because it superheats the polar solvent (acetone/MEK) efficiently.

  • Recommendation: Set microwave to

    
     for 20 minutes in a sealed vessel. Ensure NaI is fully dissolved before starting.
    

Q: In the PTC method, does the counter-ion of the catalyst matter? A: Yes. Avoid Iodide salts (TBAI) if you are using strong oxidants, but for alkylation, Bromide (TBAB) or Hydrogen Sulfate (TBAHS) is preferred. Large "soft" anions like Iodide can sometimes compete with the nucleophile for the active site on the quaternary ammonium cation.

References

  • Finkelstein Reaction & Halex Mechanism

    • Finkelstein, H. (1910).[6] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[6] Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532.[6]

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides

    • Zultanski, S. L., & Fu, G. C. (2013). "Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki–Miyaura cross-couplings". J. Am. Chem. Soc., 135(2), 624-627.
  • Photoredox/Nickel Dual Catalysis (Sterically Hindered Systems)

    • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).
  • Phase Transfer Catalysis Optimization

    • Freedman, H. H. (1986). "Industrial applications of phase-transfer catalysis". Pure and Applied Chemistry, 58(6), 857-868.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 1-Bromo-3-methoxy-3-methylbutane in SN2 Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges associated with 1-Bromo-3-methoxy-3-methylbutane in bimolecular nucleophilic substitution (SN2) reactions. This document is designed for researchers, chemists, and drug development professionals who are encountering unexpectedly low reactivity with this substrate. Here, we will dissect the underlying chemical principles governing its behavior and provide actionable troubleshooting strategies and validated protocols.

Section 1: Frequently Asked Questions & Root Cause Analysis

This section addresses the most common questions our team receives regarding this substrate. Understanding the "why" is the first step to solving the problem.

Q1: Why am I observing no product formation or very low yield in my SN2 reaction with this compound?

A1: The primary reason for the low reactivity of this compound is severe steric hindrance .[1][2] While the bromide leaving group is on a primary carbon, which typically favors SN2 reactions, the substrate's overall structure is the determining factor.[3][4]

The carbon atom adjacent to the primary carbon (the β-carbon) is a quaternary center bonded to two methyl groups and a methoxy group. This creates a bulky, "neopentyl-like" structure.[5][6] The SN2 mechanism requires the nucleophile to perform a "backside attack" on the carbon bearing the leaving group.[4][7] In this case, the bulky group at the β-position effectively shields this backside, physically blocking the nucleophile's approach and dramatically increasing the activation energy of the transition state.[8][9][10] Even though it's a primary halide, its reactivity is exceptionally low, similar to other neopentyl halides.[5][6]

Caption: Steric hindrance blocking SN2 backside attack.

Q2: Is an SN1 reaction a viable alternative pathway for this substrate?

A2: An SN1 reaction is highly unlikely to be a productive pathway. The SN1 mechanism proceeds through a carbocation intermediate.[3][11] As a primary alkyl halide, this compound would need to form a highly unstable primary carbocation, which is energetically unfavorable.[4][5] While a subsequent 1,2-methyl or hydride shift could form a more stable tertiary carbocation, the initial formation of the primary carbocation represents a significant kinetic barrier.[10] Therefore, under typical nucleophilic substitution conditions, the SN1 pathway is not a practical alternative.[12]

Q3: Should I be concerned about competing elimination (E2) reactions?

A3: Yes, elimination can become a significant competing pathway, especially if you try to force the substitution reaction. The E2 mechanism is also a bimolecular process but is favored by strong, sterically hindered bases and higher temperatures.[13][14] If you increase the temperature or use a strong, bulky nucleophile that can also act as a base (e.g., tert-butoxide), you will likely favor the formation of an alkene product over the desired substitution product.

Section 2: Troubleshooting Guide & Optimization Strategies

If modifying the synthetic route is not an option, the following strategies can be employed to attempt to improve the yield of the desired SN2 product. Success is not guaranteed due to the inherent inertness of the substrate, but these represent the most logical next steps.

Q4: How can I optimize my reaction conditions to favor the SN2 pathway?

A4: To maximize the chances of a successful SN2 reaction, every component must be optimized to overcome the high activation energy. The rate of an SN2 reaction is dependent on the substrate, nucleophile, leaving group, and solvent.[15]

FactorRecommendation for this compoundRationale
Nucleophile Use a strong, small, and non-basic nucleophile. Examples include I⁻, CN⁻, N₃⁻.[16][17]A strong nucleophile is necessary to force the reaction.[1] A small nucleophile will experience less steric repulsion from the substrate. Low basicity minimizes the competing E2 reaction.
Solvent Employ a polar aprotic solvent . Recommended choices are DMSO, DMF, or acetonitrile.[16]Polar aprotic solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive.[15] Protic solvents (like water or alcohols) will form a solvent cage around the nucleophile, reducing its effectiveness.[17]
Temperature Increase temperature cautiously. Start at a moderate temperature (e.g., 50-80 °C) and monitor for product formation vs. elimination byproducts.Higher temperatures increase reaction rates but will also accelerate the competing E2 elimination.[14] A careful balance is required.
Leaving Group Bromine is a good leaving group. If possible, synthesizing the iodo-analogue (1-Iodo-3-methoxy-3-methylbutane) would be beneficial.Reactivity for SN2 reactions follows the trend I > Br > Cl > F.[9] Iodide is a better leaving group because it is a weaker base.[16]
Q5: What is a logical workflow for troubleshooting a failed reaction?

A5: A systematic approach is crucial. The following decision workflow can guide your experimental plan.

Troubleshooting_Workflow Start Low / No SN2 Product Check_Substrate Is Substrate Pure? Start->Check_Substrate Check_Conditions Initial Conditions: - Strong, small Nucleophile? - Polar Aprotic Solvent? Check_Substrate->Check_Conditions Yes Optimize_Temp Increase Temperature Incrementally (e.g., 50°C -> 80°C) Check_Conditions->Optimize_Temp Yes Analyze Analyze Crude Reaction Mixture (GC-MS, NMR) Optimize_Temp->Analyze Product_Check SN2 Product Observed? Analyze->Product_Check Product_Check->Analyze Yes, but low yield (Continue Optimization) Elimination_Check Elimination Product Observed? Product_Check->Elimination_Check No No_Reaction Still No Reaction Elimination_Check->No_Reaction No Consider_Alternatives Re-evaluate Synthetic Route: - Use a different substrate - Alternative coupling chemistry Elimination_Check->Consider_Alternatives Yes (E2 is dominant) No_Reaction->Consider_Alternatives

Caption: A logical workflow for troubleshooting the reaction.

Section 3: Recommended Experimental Protocols

The following protocol details a high-force set of conditions designed to maximize the potential for an SN2 reaction with this challenging substrate.

Protocol 1: High-Force SN2 Cyanation

This protocol uses sodium cyanide, a strong and relatively small nucleophile, in DMSO.

Objective: To synthesize 4-methoxy-4-methylvaleronitrile from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq, dried under vacuum)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Heating mantle with temperature control

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Place the round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add anhydrous DMSO, followed by the dried sodium cyanide (1.5 eq). Stir the suspension for 15 minutes.

  • Substrate Addition: Add this compound (1.0 eq) to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to 70 °C. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC. Caution: NaCN is highly toxic. All manipulations should be performed in a certified chemical fume hood.

  • Workup: After 24-48 hours (or once the reaction has stalled), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the yield and the ratio of substitution to elimination products.

References

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. Retrieved from [Link]

  • Fiveable. (2025, August 15). The SN2 Reaction | Organic Chemistry Class Notes. Retrieved from [Link]

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • Vedantu. (2024, July 2). What affects SN2 reaction rate class 12 chemistry CBSE. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • (Source not available)
  • Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-7, PPT-22 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Scribd. (n.d.). SN1 vs SN2 Reactions of Alkyl Halides. Retrieved from [Link]

  • (Source not available)
  • (Source not available)
  • (Source not available)
  • OpenStax. (n.d.). 7.3 Characteristics of the SN2 Reaction. In Fundamentals of Organic Chemistry. Retrieved from [Link]

  • (Source not available)
  • (Source not available)
  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • (Source not available)
  • (Source not available)
  • Fiveable. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]

  • (Source not available)
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • (Source not available)
  • (Source not available)

Sources

Technical Support Center: Stability and Reactivity of 1-Bromo-3-methoxy-3-methylbutane in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-3-methoxy-3-methylbutane. This resource is designed for researchers, synthetic chemists, and drug development professionals who may encounter stability issues or unexpected reactivity with this substrate under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I subjected this compound to acidic conditions and my starting material was consumed, but I did not isolate the expected product. Instead, I found methanol and a brominated alcohol. What happened?

Answer: You have likely observed the acid-catalyzed cleavage of the ether functional group. The methoxy group in your starting material is a tertiary ether, which is highly susceptible to cleavage under strong acidic conditions, such as in the presence of HBr or HI.[1][2]

The Underlying Mechanism: SN1 Ether Cleavage

The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the structure of your substrate, which can form a relatively stable tertiary carbocation upon cleavage.[1][3]

  • Protonation of the Ether Oxygen: The first step is the rapid and reversible protonation of the ether's oxygen atom by the strong acid (e.g., H+). This converts the methoxy group (-OCH₃), a poor leaving group, into a methoxonium ion (-O+(H)CH₃), which is a much better leaving group (methanol).[4][5]

  • Formation of a Tertiary Carbocation: The carbon-oxygen bond cleaves, and the methanol molecule departs. This is the rate-determining step of the reaction and results in the formation of a stable tertiary carbocation at the 3-position of the butane chain.[1][3]

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (such as a bromide ion, Br⁻, from HBr) then rapidly attacks the electrophilic carbocation. This forms the new carbon-bromine bond, yielding 1,3-dibromo-3-methylbutane. The other product is methanol.[2][4]

If water is present in your reaction medium, it can also act as a nucleophile, attacking the carbocation to form 3-bromo-3-methylbutan-1-ol after deprotonation.

Troubleshooting & Experimental Control:

  • Avoid Strong Protic Acids: If your desired transformation does not involve the methoxy group, avoid using strong acids like HBr, HI, or H₂SO₄, especially at elevated temperatures.[2] Consider using Lewis acids if appropriate for your reaction, although some can also promote ether cleavage.

  • Temperature Control: SN1 reactions are accelerated by heat. If acidic conditions are unavoidable, running the reaction at a lower temperature may slow down or prevent the cleavage of the ether.[6]

  • Anhydrous Conditions: To prevent the formation of the bromo-alcohol byproduct, ensure your reaction is performed under strictly anhydrous conditions.

Question 2: My reaction produced a mixture of olefinic compounds instead of my target product. Why is my starting material undergoing elimination?

Answer: The formation of alkenes indicates that an elimination reaction is occurring, which is a common competing pathway with SN1 substitution. The key intermediate for both reactions is the same tertiary carbocation.

The Underlying Mechanism: E1 Elimination

The unimolecular elimination (E1) reaction also proceeds through the formation of the tertiary carbocation.[7] Once the carbocation is formed, instead of being attacked by a nucleophile, a weak base in the reaction mixture (which could be the solvent, like water or an alcohol, or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent (beta) to the carbocation.[8]

In the case of the 1-bromo-3-methyl-3-butyl cation, there are two types of beta-protons that can be removed:

  • Path A (Zaitsev's Rule): Removal of a proton from one of the methyl groups (C4) leads to the formation of the more substituted and thermodynamically more stable alkene: 1-bromo-3-methyl-2-butene .

  • Path B (Hofmann-type): Removal of a proton from the methylene group (C2) leads to the formation of the less substituted alkene: 3-bromo-3-methyl-1-butene .

Generally, E1 reactions follow Zaitsev's rule, meaning the major product will be the more substituted alkene (Path A).[8]

Troubleshooting & Experimental Control:

  • Temperature: E1 reactions are highly favored at higher temperatures compared to SN1 reactions.[8] If you are observing elimination products, reducing the reaction temperature is the most effective way to favor the substitution pathway.

  • Choice of Acid/Solvent: Using a strong, non-nucleophilic acid in a non-basic solvent can sometimes favor elimination. Conversely, using a good nucleophile in the reaction mixture can favor the SN1 pathway by more effectively trapping the carbocation.[7]

  • Base Strength: E1 reactions are favored by weak bases.[3] The presence of stronger bases would favor a concerted E2 mechanism, which is less likely here due to the tertiary nature of the carbocation precursor.

Question 3: I've isolated a cyclic ether, specifically a substituted tetrahydrofuran, which was completely unexpected. How could this have formed?

Answer: The formation of a cyclic product suggests an intramolecular reaction is taking place. In this case, it is likely due to Neighboring Group Participation (NGP) by the ether oxygen atom.[2] This is a fascinating and often overlooked reaction pathway that can significantly alter the expected outcome of a reaction.

The Underlying Mechanism: Intramolecular SN2 Cyclization (Anchimeric Assistance)

Instead of the C-O bond cleaving to form a carbocation, the reaction can proceed through an alternative pathway where the ether oxygen acts as an internal nucleophile.

  • Intramolecular Attack: The lone pair of electrons on the ether oxygen can attack the carbon atom bearing the bromine atom (C1) in an intramolecular SN2 fashion.[1] This is possible because the resulting structure would be a relatively stable 5-membered ring. This process is also known as anchimeric assistance, where the neighboring group "assists" in pushing out the leaving group.[9]

  • Formation of a Cyclic Oxonium Ion: This intramolecular attack displaces the bromide ion and forms a cyclic oxonium ion intermediate (a five-membered ring containing a positively charged oxygen).

  • Nucleophilic Ring-Opening: A nucleophile (e.g., Br⁻, H₂O, or the solvent) then attacks one of the carbon atoms of the oxonium ion to open the ring. If the nucleophile attacks the methyl-substituted carbon, it would lead back to a modified starting material. However, attack at one of the former CH₂ groups of the ring would lead to different products. The most likely product from this pathway, after attack by a nucleophile and subsequent workup, would be a derivative of 3-methyltetrahydrofuran .[9]

Troubleshooting & Experimental Control:

  • Solvent Choice: The polarity and nucleophilicity of the solvent can influence the likelihood of NGP. Less nucleophilic solvents may favor the intramolecular pathway by not competing as effectively for the electrophilic carbon center.

  • Steric Factors: The conformation of the molecule must allow the ether oxygen to approach the C1 carbon from the backside for the SN2 attack to occur.

  • Confirmation of Structure: If you suspect the formation of a cyclic product, detailed structural elucidation using techniques like NMR (1H, 13C, COSY, HMBC) and Mass Spectrometry is crucial to confirm the unexpected structure.

Summary of Competing Pathways & Control Strategies

The stability of this compound in acidic media is dictated by the competition between three primary pathways originating from a common intermediate or through alternative initial steps.

PathwayKey IntermediateFavored ByPrimary Product(s)How to Suppress
SN1 Ether Cleavage Tertiary CarbocationStrong nucleophilic acids (HBr, HI), moderate temperatures.[1][2]1,3-dibromo-3-methylbutane, MethanolUse non-cleaving acids, lower temperatures.
E1 Elimination Tertiary CarbocationHigh temperatures, weakly nucleophilic bases.[7][8]1-bromo-3-methyl-2-butene (major), 3-bromo-3-methyl-1-butene (minor)Lower reaction temperature significantly.
Intramolecular Cyclization (NGP) Cyclic Oxonium IonConformationally favorable structure, less nucleophilic external environment.[2][9]3-Methyltetrahydrofuran derivativesUse highly nucleophilic solvents/reagents.

Visualization of Competing Reaction Pathways

The following diagram illustrates the central role of the tertiary carbocation and the competing pathways that determine the final product distribution.

StabilityPathways cluster_start Initial State cluster_intermediate Key Intermediate cluster_ngp Alternative Pathway Start This compound Carbocation Tertiary Carbocation (+ Methanol) Start->Carbocation  Acid-catalyzed  cleavage (slow) Oxonium Cyclic Oxonium Ion Start->Oxonium  Intramolecular S_N2  (NGP) SN1_Product S_N1 Product (Ether Cleavage) Carbocation->SN1_Product  Nucleophilic  Attack (fast) E1_Product E1 Products (Alkenes) Carbocation->E1_Product  Proton  Loss (fast) NGP_Product Cyclization Product (Tetrahydrofuran derivative) Oxonium->NGP_Product  Nucleophilic  Ring Opening

Caption: Competing reaction pathways for this compound in acid.

Experimental Protocol: Test for Ether Cleavage

This protocol allows for a small-scale test to determine the stability of your substrate to specific acidic conditions.

Objective: To assess the stability of this compound in the presence of a strong acid (e.g., HBr) at room temperature and elevated temperature.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

  • 48% aqueous HBr

  • Anhydrous sodium sulfate

  • TLC plates

  • GC-MS vials

  • Small reaction vials with stir bars

Procedure:

  • Set up two reactions:

    • Vial A (Room Temp): To a vial containing this compound (e.g., 100 mg, 1 eq) dissolved in 2 mL of dichloromethane, add a catalytic amount of 48% HBr (e.g., 10 µL). Stir at room temperature.

    • Vial B (Elevated Temp): Set up an identical reaction in a separate vial and place it in an oil bath pre-heated to 50 °C.

  • Monitor the reaction: Take small aliquots from each vial every 30 minutes and spot them on a TLC plate. Elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to visualize the consumption of starting material and the appearance of new, more polar spots (for the alcohol) or different non-polar spots (for the dibromide).

  • Workup: After 2 hours (or once the starting material is consumed in one of the vials), quench both reactions by adding 5 mL of water. Extract the organic layer with the same solvent (2 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.

  • Analysis: Analyze the crude product by GC-MS to identify the components. Compare the product distribution between the room temperature and elevated temperature reactions. The presence of methanol, 1,3-dibromo-3-methylbutane, or 3-bromo-3-methylbutan-1-ol will confirm ether cleavage. The presence of olefinic products will confirm elimination.

This test will provide clear insights into the stability of your compound under your specific reaction conditions and help you decide if you need to modify your synthetic route.

References

  • Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin. Available at: [Link]

  • LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. (2024). Available at: [Link]

  • Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014). Available at: [Link]

  • The Organic Chemistry Tutor. Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple. YouTube. (2025). Available at: [Link]

  • McMurry, J. 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry: A Tenth Edition.
  • Transformation Tutoring. Cleavage of Ethers by HBr and HI. Transformation Tutoring. (2022). Available at: [Link]

  • LibreTexts. 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Available at: [Link]

  • LibreTexts. Elimination by the E1 mechanism. Chemistry LibreTexts. (2023). Available at: [Link]

  • LibreTexts. 9.14: Reaction of Ethers with Strong Acid. Chemistry LibreTexts. (2019). Available at: [Link]

  • LibreTexts. 3.2: Neighboring Group Participation. Chemistry LibreTexts. (2023). Available at: [Link]

  • Ashenhurst, J. Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. (2015). Available at: [Link]

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Validation & Comparative

Comparative Reactivity Guide: 1-Bromo-3-methoxy-3-methylbutane vs. 1-Bromo-3-methylbutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Bromo-3-methoxy-3-methylbutane (Compound A) and 1-Bromo-3-methylbutane (Isoamyl bromide, Compound B). It focuses on the mechanistic divergences caused by the


-methoxy substituent and the quaternary carbon center.

Executive Summary: The "Remote" Electronic Effect

While both compounds are primary alkyl bromides sharing a similar carbon skeleton, they exhibit distinct reactivity profiles due to the presence of the methoxy group in Compound A.

  • 1-Bromo-3-methylbutane behaves as a classical primary alkyl halide: highly reactive in

    
     processes, stable to acids, and forms robust organometallics.
    
  • This compound introduces a

    
    -heteroatom effect . The methoxy group at the 3-position, combined with the gem-dimethyl effect, introduces possibilities for Neighboring Group Participation (NGP) and specific solvolytic pathways, while also rendering the molecule sensitive to acidic conditions (ether cleavage) and eliminating side-reactions during Grignard formation.
    

Molecular Architecture & Physicochemical Properties

FeatureThis compound 1-Bromo-3-methylbutane
Structure



-Carbon
Quaternary (Sterically congested)Tertiary (Moderately hindered)
Electronic Nature Polar tail (Ether); Inductively withdrawing (

-position)
Non-polar tail (Alkane); Inductively neutral
Solubility High in polar organic solvents (THF, DCM, MeOH)High in non-polar solvents (Hexane, Et2O); Low in MeOH
Boiling Point Higher (Dipole-dipole interactions)Lower (Van der Waals only)

Nucleophilic Substitution Dynamics ( vs. /NGP)

Reactivity (Bimolecular Substitution)

Both compounds are primary bromides, making them excellent substrates for


 reactions. However, steric differentiation at the 

-position influences the rate.
  • Isoamyl Bromide: The

    
    -carbon is tertiary.[1] The isopropyl tail can rotate away from the trajectory of the incoming nucleophile. 
    
    
    
    rates are high.
  • Methoxy Analog: The

    
    -carbon is quaternary (
    
    
    
    ). The additional methyl group and the methoxy oxygen create a bulkier "tail." While still reactive, the rate of substitution with bulky nucleophiles (e.g.,
    
    
    -BuO
    
    
    ) will be slightly retarded compared to the isoamyl analog due to remote steric hindrance.
Solvolysis & Neighboring Group Participation (NGP)

This is the critical divergence point. In polar protic solvents (solvolysis conditions), Compound A can exhibit non-classical behavior.

  • Mechanism: The oxygen atom of the methoxy group can act as an internal nucleophile. Although forming a 4-membered ring (oxetane intermediate) is generally disfavored due to strain, the presence of the gem-dimethyl group at the 3-position (Thorpe-Ingold effect) compresses the bond angles, bringing the oxygen closer to the C1-Bromine center.

  • Outcome: This can lead to rate enhancement (anchimeric assistance) or retention of configuration if the starting material were chiral (though these specific molecules are achiral at C1).

Reactivity SubstrateA 1-Bromo-3-methoxy- 3-methylbutane SN2_Path Standard SN2 Attack (Nu:) SubstrateA->SN2_Path Moderate (Steric drag) NGP_Path Neighboring Group Participation (NGP) SubstrateA->NGP_Path Polar Solvents (Thorpe-Ingold Effect) SubstrateB 1-Bromo-3-methylbutane SubstrateB->SN2_Path Fast Product_SN2 Substituted Product (Inversion) SN2_Path->Product_SN2 Intermediate_Ox Oxetanium Ion (4-membered ring) NGP_Path->Intermediate_Ox Product_Ret Substituted Product (Retention/Rearrangement) Intermediate_Ox->Product_Ret Nu: attack

Figure 1: Mechanistic divergence. Compound A (top path) can access an oxetanium intermediate due to the gem-dimethyl effect, unlike Compound B.

Organometallic Utility (Grignard Reagents)

Researchers often use these bromides to attach a 5-carbon chain. The stability of the resulting Grignard reagent differs significantly.

  • Isoamylmagnesium Bromide (from Compound B):

    • Stability: Very stable.

    • Preparation: Standard conditions (Mg turnings, Et

      
      O/THF).
      
    • Usage: Reliable reagent for introducing the isopentyl group.

  • 3-Methoxy-3-methylbutylmagnesium Bromide (from Compound A):

    • Stability: Conditional. The presence of the

      
      -methoxy group creates a risk of 
      
      
      
      -elimination
      .
    • Side Reaction: Under thermal stress or prolonged storage, the Grignard can eliminate magnesium methoxide (Mg(OMe)Br) to form 1,1-dimethylcyclopropane or undergo fragmentation.

    • Coordination: The ether oxygen can coordinate intramolecularly to the Magnesium center, potentially altering the Schlenk equilibrium and reactivity (making it less nucleophilic but more selective).

    • Protocol Adjustment: Synthesis requires strictly controlled low temperatures (0°C to -10°C) and rapid use.[2]

Experimental Protocols

Protocol A: Synthesis of this compound

Target Audience: Synthetic Chemists needing the specific ether-functionalized linker.

Precursor: 3-Methyl-3-buten-1-ol (Isoprenol).

  • Methoxylation (Solvomercuration-Demercuration or Acid Catalysis):

    • Reagents: Isoprenol, MeOH,

      
       (cat).
      
    • Procedure: Reflux isoprenol in methanol with acid catalyst. The tertiary carbocation forms at C3 and is trapped by methanol.

    • Product: 3-Methoxy-3-methylbutan-1-ol.[3][4][5]

  • Bromination (Appel Reaction or PBr3):

    • Reagents:

      
      , 
      
      
      
      , DCM, 0°C.
    • Note: Avoid harsh acidic conditions (

      
      ) to prevent ether cleavage or elimination back to the alkene.
      
    • Step-by-Step:

      • Dissolve 3-methoxy-3-methylbutan-1-ol (1.0 eq) and

        
         (1.1 eq) in dry DCM.
        
      • Add

        
         (1.1 eq) portion-wise at 0°C.
        
      • Stir at RT for 2 hours.

      • Quench with sat.

        
        . Extract with DCM.
        
      • Purify via silica gel chromatography (Ether/Hexane) to obtain the bromide.

Protocol B: Comparative Solvolysis Rate Study

Objective: Quantify the NGP effect.

  • Setup: Prepare 0.01 M solutions of Compound A and Compound B in 80% Ethanol/Water.

  • Titration: Maintain at 50°C. Aliquot samples at t=10, 30, 60 min.

  • Analysis: Titrate liberated HBr with standardized NaOH using phenolphthalein.

  • Expectation: Compound A may show deviations from pure first-order kinetics or enhanced rates if NGP is active; otherwise, it will be slightly slower than B due to sterics.

Summary Comparison Table

ParameterThis compound 1-Bromo-3-methylbutane
Primary Utility Introduction of functionalized isoprene units; Drug linkers.Introduction of hydrophobic isopentyl chains.

Rate
Moderate (Remote steric hindrance).High (Standard primary halide).
Acid Stability Low (Ether cleavage risk).High .
Grignard Stability Low (Risk of elimination/fragmentation).High .
Storage Store < 4°C, inert atmosphere (peroxide risk).Room temp, standard safety.

References

  • Synthesis of 3-methoxy-3-methylbutan-1-ol derivatives

    • Source: BenchChem Protocols.[2]

  • Neighboring Group Particip

    
    -methoxyalkyl sulfonates: 
    
    • Source: Chemistry StackExchange / Carey & Sundberg Advanced Organic Chemistry.
    • URL:[Link]

  • Grignard Reagent Formation & Side Reactions

    • Source: University of West Virginia Experimental Manuals.
    • URL:[Link]

  • Grob Fragmentation Mechanisms

    • Source: Wikipedia / Helvetica Chimica Acta.
    • URL:[Link]

Sources

A Guide to Validating the Purity of 1-Bromo-3-methoxy-3-methylbutane Using Refractive Index and Density

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of reagents is not a matter of preference but a prerequisite for reliable and reproducible results. 1-Bromo-3-methoxy-3-methylbutane, a key building block in organic synthesis, is no exception. Its utility in constructing complex molecular architectures demands stringent quality control. This guide provides a direct, cost-effective, and robust methodology for validating the purity of this compound by measuring two of its fundamental physical properties: refractive index and density.

The core principle of this method is that both refractive index and density are intrinsic physical constants of a pure chemical substance under specified conditions. The presence of impurities will cause a measurable deviation from the established values for the pure compound. By comparing experimentally determined values against a known standard, a high-purity sample can be confidently validated.

The Scientific Rationale: Why Refractive Index and Density?

The choice to use refractive index and density as purity indicators is grounded in their sensitivity to molecular composition.

  • Density is a measure of mass per unit volume. The substitution of a hydroxyl group (-OH, molar mass ≈ 17 g/mol ) in the precursor alcohol with a bromine atom (-Br, molar mass ≈ 80 g/mol ) during synthesis results in a significant increase in the molecule's mass with a relatively smaller change in volume. Consequently, pure this compound is expected to have a substantially higher density than its primary potential impurity, the unreacted starting material 3-methoxy-3-methyl-1-butanol.

  • Refractive Index measures how light propagates through a substance. It is dependent on the electronic polarizability of the molecules. The large, electron-rich bromine atom makes this compound more polarizable than its corresponding alcohol precursor. This leads to a higher expected refractive index for the pure product.

Therefore, a batch of this compound contaminated with the starting alcohol will exhibit both a lower density and a lower refractive index than a pure sample.

Comparative Data for Purity Validation

While experimental data for pure this compound is not widely published, we can establish expected values based on its chemical structure and compare them with known values of its likely precursor and a common alternative reagent. This comparison is crucial for interpreting experimental results.

Compound NameChemical StructureRoleExpected/Known Density (g/mL at 20°C)Expected/Known Refractive Index (n²⁰/D)
This compound CC(C)(OC)CCBrTarget Product ~1.3 (Hypothesized) ~1.45 (Hypothesized)
3-methoxy-3-methyl-1-butanol CC(C)(OC)CCOHPrimary Impurity 0.926 - 0.928[1][2][3]1.425 - 1.429[1][2][4]
2-Bromo-2-methylpropane (tert-Butyl bromide) CC(C)(C)BrAlternative Reagent 1.18 - 1.22[5][6][7][8][9]1.427 - 1.429[6][8][10]

Note: Values for the target product are hypothesized based on chemical principles. The presence of the primary impurity, 3-methoxy-3-methyl-1-butanol, would lead to measured values significantly lower than these hypothesized figures and closer to those of the impurity itself.

Experimental Protocols for Purity Validation

To ensure accuracy and reproducibility, all measurements should be performed following standardized methodologies. We recommend protocols based on ASTM International standards, which represent a global consensus on best practices.

Protocol 1: Measurement of Refractive Index

This protocol is based on the principles outlined in ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids [11][12][13][14][15][16].

Objective: To measure the refractive index of a liquid sample to four decimal places using a digital refractometer.

Apparatus:

  • Digital Refractometer (e.g., Abbé refractometer or modern digital equivalent) with a sodium D-line light source (589 nm).

  • Constant temperature water bath, capable of maintaining ±0.05°C.

  • Lint-free tissues and analytical grade solvent (e.g., ethanol or isopropanol) for cleaning.

  • Calibrated thermometer.

  • Pasteur pipettes or syringes.

Procedure:

  • Instrument Calibration:

    • Set the circulating water bath to the standard measurement temperature of 20.0°C ± 0.05°C. Allow the refractometer prisms to equilibrate.

    • Calibrate the instrument using a certified refractive index standard or distilled water (n²⁰/D = 1.3330).

    • Clean the prism surface thoroughly with solvent and a lint-free wipe before and after calibration.

  • Sample Preparation & Measurement:

    • Ensure the sample of this compound is clear and free of any suspended particles or water droplets.

    • Using a clean pipette, apply a few drops of the sample to the surface of the lower prism, ensuring the surface is fully covered.

    • Close the prisms immediately to minimize evaporation.

    • Allow the sample to thermally equilibrate for 3-5 minutes.

    • Take a reading. For digital instruments, the value will be displayed. For manual instruments, adjust the optics until the dividing line is sharp and centered on the crosshairs.

  • Data Recording and Cleaning:

    • Record the refractive index to four decimal places, along with the measurement temperature.

    • Perform the measurement in triplicate and calculate the average.

    • Thoroughly clean the prisms with solvent and allow them to dry completely.

Protocol 2: Measurement of Density

This protocol follows the methodology of ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [17][18][19][20][21].

Objective: To determine the density of a liquid sample with high precision using an oscillating U-tube digital density meter.

Apparatus:

  • Digital Density Meter with a built-in thermostat.

  • Syringes for sample injection.

  • Reagent-grade water and a suitable solvent (e.g., acetone) for cleaning and calibration.

  • Waste container.

Procedure:

  • Instrument Calibration:

    • Set the instrument's measurement temperature to 20.0°C.

    • Perform a two-point calibration. First, run a blank with dry air. Second, calibrate with reagent-grade water (density at 20°C is 0.9982 g/cm³).

    • Ensure the instrument reads the correct value for the water standard within the manufacturer's specified tolerance (e.g., ±0.0001 g/cm³).

  • Sample Preparation & Measurement:

    • Ensure the sample is at or near the measurement temperature and is free of air bubbles.

    • Draw approximately 2 mL of the this compound sample into a clean, dry syringe.

    • Invert the syringe and expel any trapped air bubbles.

    • Inject the sample slowly and steadily into the instrument's measurement cell until the cell is completely filled. Avoid introducing air bubbles.

    • The instrument will automatically measure and display the density once the reading stabilizes.

  • Data Recording and Cleaning:

    • Record the density value to at least four decimal places (g/cm³ or g/mL).

    • Perform the measurement in triplicate and report the average.

    • Flush the measurement cell with a suitable solvent (e.g., acetone) followed by dry air until the cell is clean and dry.

Visualization of Workflows

To provide a clear overview, the following diagrams illustrate the logical and experimental workflows.

Purity_Validation_Workflow cluster_0 Purity Assessment Logic A Obtain Sample of This compound B Perform RI & Density Measurements (Protocols 1 & 2) A->B C Compare Experimental Values to Reference Standard B->C D Values Match Reference? C->D  Evaluation E Purity Validated: High Confidence D->E  Yes F Purity Questionable: Investigate Impurities D->F  No

Caption: Logical workflow for purity validation.

Experimental_Workflow cluster_1 Refractive Index (ASTM D1218) cluster_2 Density (ASTM D4052) RI1 Calibrate Refractometer RI2 Apply Sample to Prism RI1->RI2 RI3 Equilibrate Temperature (20°C) RI2->RI3 RI4 Record Measurement RI3->RI4 D1 Calibrate Density Meter D2 Inject Sample into U-tube D3 Wait for Stable Reading D4 Record Measurement D3->D4 D44 D44

Caption: Simplified experimental workflows.

Interpreting the Results

A high-purity sample of this compound should yield a refractive index and density that closely align with the established values for the pure compound.

  • Scenario 1: High Purity

    • Measured Refractive Index: ~1.45

    • Measured Density: ~1.3 g/mL

  • Scenario 2: Contamination with Starting Material

    • Measured Refractive Index: Significantly below 1.45 (e.g., 1.43)

    • Measured Density: Significantly below 1.3 g/mL (e.g., 1.05 g/mL)

By employing these straightforward, standardized physical measurements, researchers can establish a reliable and efficient quality control checkpoint, ensuring the integrity of their starting materials and the validity of their subsequent experimental outcomes.

References

  • ASTM D1218, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021, [11][13][16]

  • Applied Technical Services, "ASTM D1218 Testing," ATS, [12]

  • ASTM D4052, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022, [17][20]

  • Anton Paar, "ASTM D4052," Anton Paar Wiki, [18]

  • Thermo Fisher Scientific, "2-Bromo-2-methylpropane, 96%, stabilized," Fisher Scientific, [10][22]

  • eralytics, "ASTM D4052," eralytics, [19]

  • SPL, Inc., "ASTM D1218 – Refractive Index and Refractive Dispersion of Hydrocarbon Liquids," SPL, [15]

  • Fisher Scientific, "2-Bromo-2-methylpropane, 96%, stabilized," Fisher Scientific, [5]

  • ANSI Webstore, "ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter," ANSI, [20]

  • ChemSynthesis, "2-bromo-2-methylpropane," [6]

  • MaTestLab, "ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids," [14]

  • Ayalytical Instruments, "ASTM D4052," [21]

  • Stenutz, "3-methoxy-3-methyl-1-butanol," [1]

  • Stenutz, "2-bromo-2-methylpropane," [7]

  • Scientific Laboratory Supplies, "2-Bromo-2-methylpropane, 98%," [8]

  • Shenyang East Chemical Science-Tech Co., Ltd., "Supply 3-Methoxy-3-Methyl-1-Butanol," [2]

  • Ataman Kimya, "3-METHOXY-3-METHYL-1-BUTANOL (MMB),"

  • ChemBlink, "2-Bromo-2-methylpropane," [9]

  • ChemicalBook, "2-Bromo-2-methylpropane," [23]

  • FUJIFILM Wako Pure Chemical Corporation, "3-Methoxy-3-methyl-1-butanol," [3]

  • Sigma-Aldrich, "2-Bromo-2-methylpropane,"

  • Thermo Fisher Scientific, "3-Methoxy-3-methyl-1-butanol, 98+%," [4]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Bromo-3-methoxy-3-methylbutane

[1][2]

Executive Summary & Hazard Profile[1][3][4]

1-Bromo-3-methoxy-3-methylbutane is a bifunctional intermediate containing both an alkyl bromide and a tertiary ether linkage. Unlike standard solvents, its disposal requires strict adherence to Halogenated Waste protocols due to the presence of the bromine atom, which prohibits its disposal in standard organic solvent streams (non-halogenated) or via incineration in non-scrubbed facilities.

Physicochemical Hazard Data
PropertyValue / CharacteristicOperational Implication
Primary Hazard Flammable Liquid (Est.[1][2][3][4][5] Flash Point < 60°C)Must be stored in flammables cabinet; ground all transfer equipment.
Secondary Hazard Alkylating Agent (Skin/Eye Irritant)Potential DNA interaction; double-gloving (Nitrile/Laminate) is mandatory.
Reactivity Nucleophilic Substitution / Elimination Incompatible with strong bases (e.g., NaOH, KOH) which trigger rapid elimination to volatile alkenes.
Stability Ether Linkage Potential for peroxide formation upon extended storage, though sterically hindered.
RCRA Code D001 (Ignitable) / Halogenated Requires high-temperature incineration with acid gas scrubbing.

Pre-Disposal Assessment (The "Gatekeeper" Phase)

Before moving the container to waste storage, you must validate the chemical state. This "Gatekeeper" phase prevents dangerous incompatibilities in the central waste stream.

A. Peroxide Validation

Although tertiary ethers (like the methoxy-tert-butyl group in this molecule) are more resistant to autoxidation than secondary ethers (like diethyl ether), peroxide formation is possible over long storage periods.

  • Action: If the container is >1 year old or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.

  • Test: If safe, use a colorimetric peroxide test strip (0-100 ppm range).

    • < 20 ppm: Proceed to disposal.[2][6][7][8]

    • > 20 ppm: Treat with ferrous sulfate or sodium metabisulfite solution before bulking.

B. pH & Phase Check
  • Action: Ensure the waste is not mixed with aqueous layers containing strong alkalis.

  • Reasoning: Strong bases promote dehydrohalogenation (loss of HBr), generating isoprene derivatives and heat, which can pressurize waste drums.

Segregation & Compatibility Logic

Effective disposal relies on strict segregation.[3] Mixing this compound incorrectly can result in "rejection fees" from waste handlers or dangerous exothermic reactions.

The "Halogen Rule"

You must segregate this chemical into the Halogenated Solvent stream.

  • Why? Non-halogenated waste is often used as fuel blending (energy recovery) in cement kilns. The presence of Bromine (Br) releases corrosive hydrogen bromide (HBr) and potential brominated dioxins upon combustion.

  • Threshold: Even 1% halogen content reclassifies an entire 55-gallon drum of non-halogenated solvent as "Halogenated," increasing disposal costs by approximately 300-500%.

Incompatibility Matrix
Incompatible ClassReaction Risk
Strong Oxidizers (Nitric Acid, Peroxides)Hypergolic reaction or explosion due to ether oxidation.
Strong Bases (Alkoxides, Hydroxides)Exothermic elimination reaction; gas generation.
Alkali Metals (Na, K)Wurtz-type coupling; fire hazard.

Step-by-Step Disposal Protocol

Step 1: Container Selection

Use High-Density Polyethylene (HDPE) or Amber Glass containers.

  • Avoid: Metal cans (unless lined), as HBr evolution (hydrolysis) can corrode metal over time.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

Step 2: Transfer & Labeling
  • Don PPE: Splash goggles, lab coat, and Silver Shield/4H (Laminate) or thick Nitrile gloves.

  • Place the waste container in a secondary containment tray.

  • Pour waste slowly using a funnel to avoid splashing.

  • Labeling (Critical):

    • Attach the hazardous waste tag before filling.

    • Write out the full chemical name: "this compound".

    • Check hazards: Flammable , Toxic , Irritant .[1][2][5]

    • Constituents: If part of a mixture, list percentages (e.g., "this compound 10%, Dichloromethane 90%").

Step 3: Satellite Accumulation

Store the container in the laboratory's Satellite Accumulation Area (SAA).

  • Rule: The container must remain closed at all times except when adding waste.

  • Timeline: Once full, the container must be moved to the Central Accumulation Area within 3 days (per standard EPA 40 CFR regulations).

Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundCheckAgeCheck Container Age(Peroxide Risk)Start->CheckAgeTestPeroxideTest for PeroxidesCheckAge->TestPeroxide> 12 MonthsCheckMixIs it mixed withother solvents?CheckAge->CheckMix< 12 MonthsTreatStabilize (FeSO4)TestPeroxide->TreatPositive (>20ppm)TestPeroxide->CheckMixNegativeTreat->CheckMixSegregateSegregate toHALOGENATED StreamCheckMix->SegregateYes (Ensure Compatibility)CheckMix->SegregateNo (Pure)ContainerSelect Container:HDPE or Amber Glass(Vented Cap recommended)Segregate->ContainerLabelLabel: FLAMMABLE, TOXICList Full Chemical NameContainer->LabelSAAStore in SatelliteAccumulation AreaLabel->SAAPickupSchedule EHS Pickup(Incineration w/ Scrubbing)SAA->Pickup

Figure 1: Decision tree for the safe characterization and disposal of halogenated ether waste.

Emergency Contingencies: Spills

Small Spill (< 500 mL) in Fume Hood
  • Alert: Notify nearby personnel.

  • PPE: Wear organic vapor respirator if ventilation is poor.

  • Absorb: Use Vermiculite or Polypropylene Pads . Do not use paper towels (fire risk).

  • Clean: Wipe area with soap and water after bulk removal.[1][6]

  • Dispose: Place absorbent materials in a bag, label as "Hazardous Waste (Debris) - Flammable/Toxic," and place in the solid waste drum.

Large Spill (> 500 mL) or Outside Hood
  • Evacuate: Leave the immediate area. Vapors are heavier than air and may travel to ignition sources.[2][3][4][9]

  • Isolate: Close lab doors.

  • Contact: Call EHS/Emergency Response.

  • Ventilate: If safe to do so without entering the spill zone, increase ventilation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations regarding F001/F002 Halogenated Solvents). [Link]

  • PubChem. (n.d.). Compound Summary for Halogenated Ethers (General Class). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories). [Link]

A Guide to Personal Protective Equipment and Safe Handling for 1-Bromo-3-methoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

As researchers and developers, our work is predicated on precision and safety. When handling any chemical, particularly one that is not commonly documented in public safety literature, our protocols must be driven by a conservative approach that prioritizes personal and environmental safety.

This guide addresses the safe handling of 1-Bromo-3-methoxy-3-methylbutane. A critical preliminary finding of our research is the limited availability of specific public safety data for this exact compound. The available literature, including safety data sheets, predominantly refers to a similar but structurally different molecule, 1-Bromo-3-methylbutane (CAS 107-82-4). The presence of a methoxy group can substantially alter a compound's physical, chemical, and toxicological properties.

Therefore, this document is structured around the Principle of Assumed Risk . Until a verified Safety Data Sheet (SDS) from the manufacturer for this compound is obtained and reviewed, the compound must be handled as a substance with a significant and uncharacterized hazard profile. The guidance provided herein is based on established best practices for handling volatile, flammable, and potentially toxic halogenated organic compounds.

Core Directive: The Primacy of the Manufacturer's SDS

The single most critical step before any handling, storage, or disposal of this compound is to obtain and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) . The SDS is the authoritative source of information regarding specific hazards, required personal protective equipment (PPE), and emergency procedures. This guide supplements, but does not replace, the SDS.

Assumed Hazard Assessment

Based on the structure—a halogenated ether—we must anticipate a range of potential hazards. The following table summarizes the assumed risks that should guide all handling protocols until specific data becomes available.

Hazard CategoryAssumed Potential Risks & Rationale
Health Hazards Skin & Eye Irritation/Corrosion: Similar haloalkanes are known to be irritants.[1][2] Assumed to cause at least serious irritation upon contact.
Respiratory Irritation: Volatile organic compounds can irritate the nose, throat, and lungs.[1][3] Inhalation may lead to respiratory tract irritation.[1][2]
Systemic Toxicity: Absorption through the skin or inhalation could lead to systemic effects, including impact on the central nervous system (dizziness, drowsiness), liver, and kidneys, as seen with related compounds.[1][3] Harmful if swallowed, inhaled, or in contact with skin is a reasonable assumption.[4]
Physicochemical Hazards Flammability: The compound is a low-molecular-weight organic molecule and should be treated as a flammable liquid.[2][3][5] Vapors may be heavier than air and can form explosive mixtures with air, with a risk of flashback from a distant ignition source.[5]
Reactivity: May be incompatible with strong oxidizing agents, bases, and certain metals.[6]
Environmental Hazards Aquatic Toxicity: Many halogenated hydrocarbons are toxic to aquatic life with long-lasting effects.[1][2] Release to the environment must be strictly avoided.[1][2][4][7]

Personal Protective Equipment (PPE) Protocol

A conservative PPE strategy is mandatory. The following ensemble provides comprehensive protection against the assumed hazards.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are the minimum requirement.[6][7]

    • Causality: Goggles provide a seal around the eyes to protect against liquid splashes and vapors. Standard safety glasses are insufficient as they do not prevent vapor exposure or splashes from the side.[3]

    • Enhanced Precaution: When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[5] The face shield protects the entire face from splashes and is a critical secondary barrier.

  • Skin and Body Protection:

    • Requirement: A flame-retardant lab coat is essential. All work should be conducted in long pants and closed-toe shoes.[5]

    • Causality: The primary risk is flammability and skin contact with a potentially corrosive and absorbable substance. A flame-retardant coat provides a crucial layer of protection in case of a flash fire.

    • Enhanced Precaution: For large-scale operations or when handling highly concentrated solutions, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.

  • Hand Protection:

    • Requirement: Chemical-resistant gloves are mandatory. Given the unknown permeation characteristics of this compound, a dual-glove system is recommended.

    • Inner Glove: A thin nitrile glove.

    • Outer Glove: A heavier-duty glove such as butyl rubber or Viton®. Always consult a glove manufacturer's chemical resistance guide for related compounds if a specific recommendation is unavailable.

    • Causality: A single pair of nitrile gloves is intended for incidental splash protection only and may degrade quickly upon contact. The dual-glove system provides more robust protection. Gloves must be inspected for damage before each use and changed immediately if contamination is suspected.[7]

  • Respiratory Protection:

    • Requirement: All handling of this compound must be performed inside a certified chemical fume hood.

    • Causality: A fume hood is the primary engineering control to prevent inhalation of volatile and potentially toxic vapors.[6]

    • Enhanced Precaution: If for any reason work cannot be performed in a fume hood (e.g., during a large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[6] Personnel must be properly fit-tested and trained before using a respirator.

Safe Handling and Operations Workflow

The following step-by-step workflow minimizes risk during the handling process.

  • Preparation:

    • Confirm availability of the manufacturer's SDS. Do not proceed without it.

    • Verify that the chemical fume hood is operational and has a valid certification.

    • Don the complete PPE ensemble as described above.

    • Prepare all necessary equipment (glassware, reagents, quench solutions) and place it within the fume hood to minimize movement in and out of the containment area.

    • Ensure an appropriate fire extinguisher (e.g., dry chemical, CO2) is accessible.[5]

    • Locate the nearest emergency eyewash station and safety shower.[5][6]

  • Execution:

    • Ground and bond all metal containers and receiving equipment to prevent static discharge, a potential ignition source.[2][4][5]

    • Use only non-sparking tools when opening or handling containers.[4][5][8]

    • Keep containers tightly closed when not in use.[2][7]

    • Perform all manipulations and reactions deep within the fume hood with the sash at the lowest practical height.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces within the fume hood.

    • Properly label and segregate all waste streams (see Waste Disposal section).

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, then face shield/goggles, lab coat, and finally inner gloves.

    • Wash hands thoroughly with soap and water after work is complete.[3]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Obtain & Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Full PPE Ensemble prep2->prep3 prep4 Prepare Workspace in Fume Hood prep3->prep4 handle1 Ground Equipment prep4->handle1 Proceed to Handling handle2 Dispense Chemical (Non-Sparking Tools) handle1->handle2 handle3 Perform Procedure handle2->handle3 handle4 Keep Containers Sealed handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 Procedure Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end_safe END: Secure Laboratory clean4->end_safe start START: Verify Task Need start->prep1

Caption: A generalized workflow for the safe handling of hazardous liquid chemicals.

Emergency Procedures: Spill and Exposure Response

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.[5][7]

    • If safe to do so, remove all ignition sources.[4][5]

    • Wearing full PPE (including respiratory protection if outside a fume hood), contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1][3][8]

    • Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][8]

    • Ventilate and decontaminate the spill area thoroughly.[5]

  • Exposure Response:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][4][5]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Waste Disposal Plan

Proper disposal is critical to ensure environmental safety.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.

  • Container Type: Use a container designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste.

  • Disposal Protocol: The sealed waste container must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1] Do not pour this chemical down the drain under any circumstances.[7]

By adhering to these conservative, safety-first principles, you can build a framework for handling this compound that protects you, your colleagues, and your research. Always remember that with unknown compounds, caution is the hallmark of an experienced scientist.

References

  • Multichem Exports. (n.d.). 1-BROMO-3-METHYLBUTANE Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.